molecular formula C11H13ClO3S2 B15558276 AI-3

AI-3

Número de catálogo: B15558276
Peso molecular: 292.8 g/mol
Clave InChI: PVJWSALSWFDIMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AI-3 is a useful research compound. Its molecular formula is C11H13ClO3S2 and its molecular weight is 292.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S2/c1-11(2)4-6-8(7(13)5-11)10(16-9(6)12)17(3,14)15/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWSALSWFDIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(SC(=C2C(=O)C1)S(=O)(=O)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Autoinducer-3: A Technical Guide to its Chemical Structure, Signaling, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure of Autoinducer-3

Biosynthesis of Autoinducer-3

The Autoinducer-3 Signaling Pathway

Key Components of the AI-3 Signaling Pathway:
  • QseB (Quorum sensing E. coli regulator B): The cognate response regulator to QseC. Upon phosphorylation by QseC, QseB modulates the expression of target genes.[3]

  • QseF and KdpE: Non-cognate response regulators that are also phosphorylated by QseC, leading to a broader regulatory cascade.[3]

  • Virulence Genes: The ultimate targets of the signaling pathway, including genes located on the Locus of Enterocyte Effacement (LEE) pathogenicity island, which are crucial for the formation of attaching and effacing lesions by EHEC.[6][7]

Signaling Cascade:
  • Autophosphorylation: Ligand binding induces a conformational change in QseC, leading to its autophosphorylation on a conserved histidine residue in its cytoplasmic domain.[3]

  • Phosphotransfer: The phosphoryl group is then transferred from QseC to the aspartate residue of its cognate response regulator, QseB, as well as to the non-cognate response regulators QseF and KdpE.[3]

Diagram of the Autoinducer-3 Signaling Pathway

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm This compound This compound QseC QseC This compound->QseC Epi/NE Epinephrine/ Norepinephrine Epi/NE->QseC QseC_P QseC-P QseC->QseC_P Autophosphorylation QseB QseB QseC_P->QseB Phosphotransfer QseF QseF QseC_P->QseF KdpE KdpE QseC_P->KdpE QseB_P QseB-P Virulence_Genes Virulence Gene Expression QseB_P->Virulence_Genes Regulation QseF_P QseF-P QseF_P->Virulence_Genes KdpE_P KdpE-P KdpE_P->Virulence_Genes

Caption: The Autoinducer-3 signaling cascade in Gram-negative bacteria.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
Effective Concentration of this compound analog (Pyrazinone 6) 5 nME. coli O157:H7[6]
Mass of active this compound fraction 213.1 DaE. coli[7]

Experimental Protocols

Chemical Synthesis of 3,6-Dimethylpyridazine (A related pyrazine)

Materials:

  • 2,5-hexanedione

  • Hydrazine monohydrate

  • Ethanol

  • 10% Palladium on activated carbon (Pd/C)

  • Anhydrous benzene

  • Celite

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL).

  • Reflux the mixture for 3 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add 10% Pd/C (1.1 g) and anhydrous benzene (200 mL).

  • Reflux the reaction mixture overnight.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography using a mobile phase of 6% methanol in dichloromethane to yield 3,6-dimethylpyridazine.[9]

Detection and Quantification of this compound by LC-MS/MS

Materials:

  • Bacterial culture supernatant

  • Extraction solvent (e.g., ethyl acetate or methanol)

  • LC-MS/MS system with a C18 column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation:

    • Grow bacterial cultures to the desired cell density.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.[10][11]

    • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.[10]

    • Evaporate the organic solvent to dryness and reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 reverse-phase column.

    • Elute the analytes using a gradient of mobile phase A and B. A typical gradient might start with a low percentage of B, increasing to a high percentage over the run to elute compounds of increasing hydrophobicity.

    • The mass spectrometer should be operated in positive ion mode with electrospray ionization (ESI).

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of 3,6-dimethylpyrazin-2-one. The precursor ion would be the protonated molecule [M+H]⁺.

Analysis of this compound Mediated Gene Expression by qRT-PCR

Materials:

  • Bacterial cultures (wild-type and potentially a qseC mutant as a negative control)

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific for target virulence genes (e.g., ler, espA) and a housekeeping gene (e.g., rpoA)

  • qPCR instrument

Procedure:

  • Bacterial Culture and Treatment:

    • Grow bacterial cultures to mid-logarithmic phase.

    • Incubate for a defined period to allow for changes in gene expression.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using a reverse transcriptase kit.

  • qPCR:

    • Set up qPCR reactions containing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

In Vitro QseC Autophosphorylation Assay

Materials:

  • Purified QseC protein (recombinantly expressed and purified, potentially in liposomes to maintain its membrane-bound structure)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • [γ-³²P]ATP or a non-radioactive method for detecting phosphorylation (e.g., phosphoprotein-specific stains or antibodies)

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or Western blotting equipment

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified QseC with the kinase buffer.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a few minutes.

  • Initiation of Phosphorylation:

    • Start the reaction by adding [γ-³²P]ATP to the mixture.

  • Time Course and Quenching:

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot of the reaction mixture and stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Separate the proteins in the quenched aliquots by SDS-PAGE.

    • If using [γ-³²P]ATP, dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the phosphorylated QseC.

    • If using a non-radioactive method, stain the gel with a phosphoprotein-specific stain (e.g., Pro-Q Diamond) followed by a total protein stain (e.g., Coomassie Blue) to determine the relative phosphorylation level. Alternatively, perform a Western blot using an anti-phospho-histidine antibody.

Conclusion

References

The Enigmatic Language of Pathogenesis: A Technical Guide to the Autoinducer-3 Mechanism of Action in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AI-3 Signaling Pathway: A Two-Component Symphony

The signaling cascade does not end with QseBC. QseC also cross-communicates with another two-component system, QseEF. The sensor kinase QseE can also be activated by epinephrine, as well as by environmental signals like sulfate and phosphate.[5] The response regulator QseF, in turn, plays a role in the regulation of the Locus of Enterocyte Effacement (LEE), a pathogenicity island essential for the formation of A/E lesions.[6]

AI3_Signaling_Pathway cluster_membrane Bacterial Membrane cluster_signals cluster_cytoplasm Cytoplasm QseC QseC QseB QseB QseC->QseB P QseF QseF QseC->QseF P QseE QseE QseE->QseF P AI3 This compound AI3->QseC Epi Epinephrine/ Norepinephrine Epi->QseC Epi->QseE QseB_P QseB-P QseF_P QseF-P Flagella Flagellar Genes QseB_P->Flagella Regulates LEE LEE (Locus of Enterocyte Effacement) QseF_P->LEE Regulates Virulence Other Virulence Genes QseF_P->Virulence Regulates

Caption: The this compound signaling pathway in E. coli.

Quantitative Analysis of this compound Regulated Gene Expression

Gene/OperonEffectorFold Change in ExpressionExperimental SystemReference
leeA (LEE1)This compound~2.5-fold increaseE. coli K-12 with LEE reporter[7]
leeA (LEE1)Epinephrine~3-fold increaseE. coli K-12 with LEE reporter[7]
tir (LEE5)This compoundSignificant increaseEHEC O157:H7[8]
tir (LEE5)EpinephrineSignificant increaseEHEC O157:H7[8]
espA (LEE4)This compoundSignificant increaseEHEC O157:H7[8]
espA (LEE4)EpinephrineSignificant increaseEHEC O157:H7[8]
flhDThis compound/EpinephrineUpregulatedEHEC O157:H7[3]

Experimental Protocols

QseC Phosphorylation Assay

Methodology:

  • Membrane Vesicle Preparation:

    • Grow E. coli cells overexpressing His-tagged QseC to mid-log phase.

    • Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

    • Lyse cells by sonication or French press.

    • Centrifuge at low speed to remove cell debris.

    • Ultracentrifuge the supernatant to pellet membrane vesicles.

    • Resuspend the membrane vesicle pellet in a storage buffer.

  • Phosphorylation Reaction:

    • Incubate the membrane vesicles containing QseC with [γ-32P]ATP in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Incubate at room temperature for a defined period (e.g., 10-30 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the radiolabeled QseC band using a phosphorimager.

QseC_Phosphorylation_Workflow start Start: E. coli overexpressing His-QseC cell_lysis Cell Lysis (Sonication/French Press) start->cell_lysis centrifugation1 Low-speed Centrifugation (Remove Debris) cell_lysis->centrifugation1 ultracentrifugation Ultracentrifugation (Pellet Membranes) centrifugation1->ultracentrifugation vesicle_resuspension Resuspend Membrane Vesicles ultracentrifugation->vesicle_resuspension phosphorylation Phosphorylation Reaction ([γ-32P]ATP + this compound/Epinephrine) vesicle_resuspension->phosphorylation sds_page SDS-PAGE phosphorylation->sds_page analysis Autoradiography & Quantification sds_page->analysis

References

The AI-3/Epinephrine/Norepinephrine Signaling Pathway: A Nexus of Bacterial Communication and Host Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to the AI-3 Signaling Pathway

The central components of this pathway are the signaling molecules themselves, the sensor kinases that detect them, and the downstream response regulators that modulate gene expression. In EHEC, this signaling cascade is pivotal for the regulation of the Locus of Enterocyte Effacement (LEE) pathogenicity island, which is essential for the formation of attaching and effacing lesions, and the flagellar regulon, which controls motility[3].

Core Components of the this compound Signaling System

Signaling Molecules: this compound and Host Catecholamines
Sensor Kinases: QseC and QseE

A second sensor kinase, QseE , is also involved in sensing epinephrine and norepinephrine, as well as phosphate and sulfate[7]. The expression of qseE is itself regulated by QseC, placing QseC at the top of this signaling hierarchy[3].

Response Regulators and Downstream Targets

Once autophosphorylated, QseC can transfer its phosphate group to several response regulators, including its cognate response regulator QseB , and two non-cognate response regulators, QseF and KdpE [3].

  • QseB : Phosphorylated QseB (QseB-P) regulates the expression of the flagellar and motility genes[3].

  • KdpE : Phosphorylated KdpE (KdpE-P) directly activates the expression of the ler gene, the master regulator of the LEE pathogenicity island[3].

  • QseF : Phosphorylated QseF (QseF-P) is involved in the regulation of Shiga toxin production[3].

This intricate phosphorelay allows the bacterium to fine-tune its response to different environmental cues, leading to a coordinated expression of virulence factors.

Quantitative Data on this compound Signaling

LigandReceptorEffective ConcentrationFold Change in Binding/ActivityReference(s)
3,6-dimethylpyrazin-2-one (this compound analog)QseC5 nMActivates this compound regulated genes[5]
Norepinephrine (NE)QseC10 µM4-fold increase in [3H]NE binding
InhibitorReceptorTargetInhibition DetailsReference(s)
PhentolamineQseCThis compound/Epi/NE bindingBlocks QseC response to signals; specific Ki not reported[6][8]

Experimental Protocols

Purification of this compound from Bacterial Supernatant

Materials:

  • Bacterial strain (e.g., EHEC O157:H7)

  • Luria-Bertani (LB) broth

  • Ethyl acetate (acidified with 0.1% acetic acid)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Grow a large-volume culture (e.g., 10 L) of the bacterial strain in LB broth to stationary phase at 37°C with shaking.

  • Centrifuge the culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.

  • Collect the supernatant and filter-sterilize it through a 0.22 µm filter.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

  • Pool the organic phases and concentrate the extract to dryness using a rotary evaporator.

  • Resuspend the dried extract in a small volume of 20% acetonitrile.

  • Fractionate the extract by reverse-phase HPLC using a C18 column.

  • Elute with a linear gradient of acetonitrile in water (e.g., 5% to 95%) with 0.1% TFA.

  • Pool active fractions for further characterization.

Chemical Synthesis of 3,6-dimethylpyrazin-2-one (this compound Analog)

This protocol is a general method for the synthesis of dialkyl-pyrazin-2-ones, adapted from known chemical syntheses.

Materials:

  • α-amino ketone (e.g., aminoacetone hydrochloride)

  • Base (e.g., sodium bicarbonate)

  • Solvent (e.g., methanol)

  • Oxidizing agent (e.g., air, or a mild chemical oxidant)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the α-amino ketone hydrochloride in methanol.

  • Neutralize the solution by adding sodium bicarbonate and stir for 30 minutes.

  • Filter the mixture to remove the sodium chloride precipitate.

  • Allow the filtrate to stand at room temperature, open to the air, for several days to allow for spontaneous condensation and oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired 3,6-dimethylpyrazin-2-one.

  • Confirm the structure of the purified product by NMR and mass spectrometry.

LEE1::lacZ Reporter Assay for this compound Activity

Materials:

  • EHEC reporter strain containing a chromosomal LEE1::lacZ fusion

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • 0.1% SDS

  • Chloroform

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Grow the reporter strain overnight in LB broth at 37°C.

  • Inoculate fresh DMEM with the overnight culture to an OD600 of ~0.05.

  • Add the test samples to the cultures. Include a negative control (e.g., solvent) and a positive control (e.g., known concentration of epinephrine).

  • Incubate the cultures at 37°C with 5% CO2 without shaking to an OD600 of ~0.4-0.6.

  • Measure the final OD600 of each culture.

  • To 100 µL of culture, add 900 µL of Z-buffer.

  • Add 25 µL of 0.1% SDS and 50 µL of chloroform. Vortex for 10 seconds to permeabilize the cells.

  • Equilibrate the tubes at 28°C for 5 minutes.

  • Start the reaction by adding 200 µL of ONPG solution and record the time.

  • Stop the reaction by adding 500 µL of 1 M Na2CO3 when a yellow color has developed. Record the time.

  • Centrifuge the tubes at 13,000 x g for 5 minutes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm (OD420).

  • Calculate Miller Units using the formula: Miller Units = (1000 * OD420) / (t * V * OD600), where t is the reaction time in minutes and V is the volume of culture used in mL.

Quantitative Real-Time PCR (qRT-PCR) for LEE Gene Expression

Materials:

  • EHEC strain

  • DMEM

  • RNA extraction kit (e.g., TRIzol-based)

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for ler and a housekeeping gene (e.g., rpoA)

  • Real-time PCR instrument

Procedure:

  • Grow EHEC overnight in LB broth.

  • Inoculate fresh DMEM to an OD600 of ~0.05 with the overnight culture.

  • Add signaling molecules to the desired final concentrations.

  • Incubate cultures at 37°C with 5% CO2 to the mid-exponential phase (OD600 ~0.5).

  • Harvest 1 mL of culture by centrifugation at 13,000 x g for 2 minutes.

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • Set up qPCR reactions in triplicate for each sample and primer set, including no-template controls. Each reaction should contain qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.

  • Run the qPCR on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Analyze the data using the ΔΔCt method, normalizing the expression of ler to the housekeeping gene and relative to the untreated control.

Visualizing the this compound Signaling Pathway and Workflows

AI3_Signaling_Pathway cluster_extracellular Extracellular Space / Periplasm cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm This compound This compound QseC QseC This compound->QseC binds Epinephrine Epinephrine Epinephrine->QseC binds QseE QseE Epinephrine->QseE binds Norepinephrine Norepinephrine Norepinephrine->QseC binds Norepinephrine->QseE binds QseC->QseC QseB QseB QseC->QseB phosphotransfer QseF QseF QseC->QseF phosphotransfer KdpE KdpE QseC->KdpE phosphotransfer QseB_P QseB-P QseB->QseB_P QseF_P QseF-P QseF->QseF_P KdpE_P KdpE-P KdpE->KdpE_P Flagella Flagella QseB_P->Flagella regulates Shiga_Toxin Shiga Toxin QseF_P->Shiga_Toxin regulates LEE LEE Genes KdpE_P->LEE activates

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Bacterial_Culture 1. Bacterial Culture (e.g., EHEC) Signal_Addition 2. Addition of Signals (this compound, Epi, NE) Bacterial_Culture->Signal_Addition Incubation 3. Incubation Signal_Addition->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting RNA_Extraction 5a. RNA Extraction Harvesting->RNA_Extraction Cell_Lysis 5b. Cell Lysis Harvesting->Cell_Lysis cDNA_Synthesis 6a. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR 7a. qRT-PCR cDNA_Synthesis->qRT_PCR Gene_Expression 8a. Gene Expression Analysis qRT_PCR->Gene_Expression Reporter_Assay 6b. Reporter Assay (e.g., lacZ) Cell_Lysis->Reporter_Assay Promoter_Activity 7b. Promoter Activity Measurement Reporter_Assay->Promoter_Activity

Implications for Drug Development

Conclusion

References

The Role of Autoinducer-3 in Interspecies and Inter-kingdom Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Discovery and Significance of AI-3

The Molecular Identity and Biosynthesis of this compound

Threonine Threonine (x2) Tdh Threonine Dehydrogenase Threonine->Tdh AminoKetobutyrate 2-Amino-3-ketobutyric Acid Tdh->AminoKetobutyrate Aminoacetone Aminoacetone AminoKetobutyrate->Aminoacetone Dimerization Dimerization & Oxidation Aminoacetone->Dimerization AI3 This compound (3,6-dimethylpyrazin-2-one) Dimerization->AI3 Stress Cellular Stress (e.g., Antibiotics) tRNA_syn Abortive tRNA Synthetase Reactions Stress->tRNA_syn Dipeptide_ketones Dipeptide Ketones tRNA_syn->Dipeptide_ketones Cyclization Cyclization & Oxidation Dipeptide_ketones->Cyclization AI3_analogs This compound Analogs (3,5-disubstituted pyrazin-2-ones) Cyclization->AI3_analogs

Figure 1: Proposed Biosynthesis of this compound and its Analogs.

Interspecies and Inter-kingdom Signaling Mechanisms

Interspecies Signaling
Inter-kingdom Signaling in EHEC

cluster_extracellular Extracellular / Periplasm cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 This compound QseC QseC AI3->QseC QseE QseE AI3->QseE Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC Epi_NE->QseE P P QseC->P P2 P QseE->P2 QseB QseB flhDC flhDC (Motility) QseB->flhDC Activates QseF QseF LEE LEE Genes (Virulence) QseF->LEE Activates P->QseB P2->QseF Start Start Grow_Reporter Grow lacZ Reporter Strain Start->Grow_Reporter Add_Signal Add this compound Conditioned Media or Purified Signal Grow_Reporter->Add_Signal Incubate Incubate at 37°C Add_Signal->Incubate Sample Collect Samples at Time Points Incubate->Sample Lyse_Cells Permeabilize Cells (Chloroform/SDS) Sample->Lyse_Cells Add_ONPG Add Z-Buffer and ONPG Lyse_Cells->Add_ONPG Incubate_Reaction Incubate until Yellow Add_ONPG->Incubate_Reaction Stop_Reaction Stop with Na2CO3 Incubate_Reaction->Stop_Reaction Measure_OD Measure OD420, OD550, and OD600 Stop_Reaction->Measure_OD Calculate Calculate Miller Units Measure_OD->Calculate End End Calculate->End

References

The Threonine-Dependent Biosynthesis of Autoinducer-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthetic Pathway, Signaling Cascade, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Autoinducer-3

The Biosynthetic Pathway of Autoinducer-3 from Threonine

Enzymatic Conversion of Threonine to Aminoacetone

AI-3 Biosynthesis from Threonine Threonine L-Threonine AKB 2-Amino-3-ketobutyrate Threonine->AKB Threonine Dehydrogenase (Tdh) + NAD+ Aminoacetone Aminoacetone AKB->Aminoacetone Spontaneous Decarboxylation Dimer Aminoacetone Dimer Aminoacetone->Dimer Dimerization AI3 Autoinducer-3 (3,6-dimethylpyrazin-2-one) Dimer->AI3 Oxidation & Tautomerization

Figure 1. Biosynthetic pathway of Autoinducer-3 from L-Threonine.

Spontaneous Formation of the this compound Core
"Abortive" tRNA Synthetase Reactions and this compound Analog Diversity

The this compound Signaling Pathway

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AI3 Autoinducer-3 QseC QseC AI3->QseC QseE QseE AI3->QseE Epi Epinephrine/ Norepinephrine Epi->QseC Epi->QseE QseC->QseE Transcriptional Activation QseB QseB QseC->QseB Phosphorylation QseF QseF QseE->QseF Phosphorylation Flagella Flagellar Genes QseB->Flagella Activation LEE LEE Operon (ler, espA, tir) QseF->LEE Activation stx2a stx2a Gene QseF->stx2a Activation

Quantitative Data Summary

Table 1: Production of this compound Analogs in E. coli Nissle 1917 under Erythromycin Stress
Compound Relative Production Level (Fold Change vs. Unstressed)
Pyrazinone 15.2 ± 0.8
Pyrazinone 24.5 ± 0.6
Pyrazinone 33.8 ± 0.5
Pyrazinone 6 (this compound)6.1 ± 1.1
Data are presented as mean ± standard deviation and are representative values from stressed cultures.
Table 2: Transcriptional Regulation of EHEC Virulence Genes by Pyrazinone 6 (this compound)
Gene Fold Change in Expression (WT EHEC) Fold Change in Expression (ΔqseC EHEC)
ler8.5 ± 1.21.2 ± 0.3
espA6.3 ± 0.91.1 ± 0.2
tir7.1 ± 1.01.3 ± 0.4
stx2a4.2 ± 0.71.0 ± 0.2
EHEC cultures were treated with 5 nM Pyrazinone 6. Data are presented as mean fold change ± standard deviation relative to untreated controls.

Experimental Protocols

Production and Extraction of this compound from Bacterial Cultures

AI-3_Production_Extraction_Workflow start Start culture 1. Culture E. coli Nissle 1917 in LB medium at 37°C start->culture stress 2. Induce stress with sub-lethal erythromycin (e.g., 8 µg/mL) culture->stress incubate 3. Incubate for 16-24 hours stress->incubate centrifuge 4. Centrifuge culture to separate supernatant incubate->centrifuge extract 5. Extract supernatant with equal volume of ethyl acetate (3x) centrifuge->extract dry 6. Dry the combined organic layers over anhydrous Na2SO4 extract->dry evaporate 7. Evaporate solvent under reduced pressure dry->evaporate reconstitute 8. Reconstitute crude extract in methanol for analysis evaporate->reconstitute end End reconstitute->end

Materials:

  • E. coli Nissle 1917

  • Luria-Bertani (LB) broth

  • Erythromycin

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • Inoculate a single colony of E. coli Nissle 1917 into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of LB broth (e.g., 1 L) at a 1:100 dilution.

  • When the culture reaches an OD600 of ~0.4-0.6, add a sub-lethal concentration of erythromycin (e.g., 8 µg/mL) to induce stress.

  • Incubate the culture for an additional 16-24 hours at 37°C with shaking.

  • Pellet the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes).

  • Collect the supernatant and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.[8]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Reconstitute the dried extract in a small volume of methanol for subsequent analysis by LC-MS.

Quantification of this compound by LC-MS/MS

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

Procedure:

  • Inject 5 µL of the reconstituted bacterial extract or standard solution onto the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Analysis of Virulence Gene Expression by qRT-PCR

Materials:

  • EHEC strain (wild-type and ΔqseC mutant)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (ler, espA, tir, stx2a) and a reference gene (e.g., rpoA).

Table 3: qRT-PCR Primers for EHEC Virulence Genes
Gene Forward Primer (5'-3')
lerGCT GAT GGT GGT TTA TTA TGG C
espAGCA GCA AAT AAT GCT GGT G
tirGGT GGT GCT GGT AAT TTA GG
stx2aGCA GCA AAT AAT GCT GGT G
rpoAGCA GCA AAT AAT GCT GGT G

Procedure:

  • Grow EHEC cultures to mid-log phase (OD600 ~0.5).

  • Harvest the bacterial cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using a master mix and the primers listed in Table 3.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

References

The Discovery of Autoinducer-3: A Technical Guide to a Novel Quorum Sensing Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Chemical Identity and Biosynthesis of AI-3

Proposed Biosynthetic Pathway
  • Threonine Dehydrogenase Activity : Threonine dehydrogenase (Tdh) oxidizes threonine to 2-amino-3-ketobutyric acid.

  • Spontaneous Decarboxylation : This intermediate spontaneously decarboxylates to form aminoacetone.

AI3_Biosynthesis cluster_main This compound Core Biosynthesis cluster_analogs This compound Analog Biosynthesis Threonine Threonine 2-Amino-3-ketobutyric_acid 2-Amino-3- ketobutyric acid Threonine->2-Amino-3-ketobutyric_acid Tdh Aminoacetone Aminoacetone 2-Amino-3-ketobutyric_acid->Aminoacetone Spontaneous Decarboxylation Dimer_of_Aminoacetone Dimer of Aminoacetone Aminoacetone->Dimer_of_Aminoacetone Dimerization AI_3 This compound (3,6-dimethylpyrazin-2-one) Dimer_of_Aminoacetone->AI_3 Oxidation Amino_Acids Amino_Acids Aminoacyl_AMPs Aminoacyl-AMPs (Abortive Products) Amino_Acids->Aminoacyl_AMPs ATP tRNA_Synthetases tRNA Synthetases tRNA_Synthetases->Aminoacyl_AMPs AI_3_Analogs This compound Analogs (Pyrazinones) Aminoacyl_AMPs->AI_3_Analogs Aminoketones Aminoketones (from Tdh) Aminoketones->AI_3_Analogs

Figure 1: Proposed biosynthetic pathway of this compound and its analogs.

The this compound Signaling Pathway and Virulence Regulation

  • Phosphorylation Cascade : This binding event triggers the autophosphorylation of QseC. The phosphate group is then transferred to the response regulator, QseB.

  • Transcriptional Regulation : Phosphorylated QseB then acts as a transcriptional regulator, controlling the expression of various genes, most notably the Locus of Enterocyte Effacement (LEE). The LEE pathogenicity island encodes a type III secretion system that is essential for the formation of attaching and effacing lesions on intestinal epithelial cells, a hallmark of EHEC infection.[2][5]

AI3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm AI_3 This compound QseC QseC (Sensor Kinase) AI_3->QseC Epinephrine Epinephrine Epinephrine->QseC Norepinephrine Norepinephrine Norepinephrine->QseC QseC_P QseC-P QseC->QseC_P Autophosphorylation QseB QseB (Response Regulator) QseC_P->QseB Phosphotransfer QseB_P QseB-P QseB->QseB_P LEE_operon LEE Operon QseB_P->LEE_operon Activates Transcription Virulence_Factors Virulence Factors (Type III Secretion System) LEE_operon->Virulence_Factors Expression

Figure 2: this compound signaling pathway leading to virulence gene expression.

Quantitative Data Summary

CompoundActivitySource Organisms
This compound (3,6-dimethylpyrazin-2-one) Activates LEE and stx2a gene expression at concentrations as low as 5 nM.[5]E. coli, Vibrio cholerae, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, among others.[5]
Pyrazinone 3 Activates ler and tir expression in a qseC-dependent manner, but not espA or stx2a.Identified in E. coli cultures under drug stress.
3,5-dimethylpyrazine-2-ol (DPO) No activity on virulence gene expression in EHEC at 5 nM.[5]Found as a trace component with this compound; also a known autoinducer in Vibrio cholerae.[5]

Key Experimental Protocols

Isolation and Structural Characterization of this compound
  • Metabolite Extraction : The bacterial culture supernatant was extracted with ethyl acetate, and the organic layer was dried and concentrated.

  • Structural Elucidation : The structures of the purified compounds were determined using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, COSY, HSQC, and HMBC experiments.[5]

In Vitro Synthesis of this compound Analogs
  • Reaction Components : The in vitro synthesis was performed using the PURExpress® In Vitro Protein Synthesis Kit, supplemented with specific amino acids and aminoketones (aminoacetone or 1-amino-3-methylbutan-2-one).

  • Incubation : The reaction mixtures were incubated to allow for the formation of linear dipeptide ketone intermediates through the action of tRNA synthetases.

  • Analysis : The formation of pyrazinone products was monitored over time using liquid chromatography-mass spectrometry (LC-MS). The experiments demonstrated that the final cyclization and oxidation steps to form the pyrazinones occur spontaneously.[3][4]

Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis : Total RNA was extracted from the bacterial cells, and residual DNA was removed with DNase treatment. The purified RNA was then reverse-transcribed to cDNA.

  • Quantitative Real-Time PCR (qRT-PCR) : The expression levels of target genes (e.g., ler, espA, tir, stx2a) were quantified by qRT-PCR using gene-specific primers. The expression levels were normalized to a housekeeping gene.

Experimental_Workflow cluster_isolation Isolation & Structure cluster_synthesis In Vitro Synthesis cluster_function Functional Analysis Culture Large-scale E. coli Culture + Stress Induction Extraction Metabolite Extraction Culture->Extraction HPLC HPLC Purification Extraction->HPLC NMR NMR Analysis (1D & 2D) HPLC->NMR Structure Structure Elucidation NMR->Structure PURExpress PURExpress Kit Incubation Incubation PURExpress->Incubation Substrates Amino Acids + Aminoketones Substrates->Incubation LCMS LC-MS Analysis Incubation->LCMS Pathway_Confirmation Pathway Confirmation LCMS->Pathway_Confirmation EHEC_Culture EHEC Culture + This compound Analogs RNA_Extraction RNA Extraction EHEC_Culture->RNA_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Gene_Expression Gene Expression Analysis qRT_PCR->Gene_Expression

Figure 3: Overview of the experimental workflow for this compound research.

Implications for Drug Development

Conclusion

The discovery of the chemical identity and biosynthetic pathway of Autoinducer-3 represents a significant advancement in the field of bacterial quorum sensing. The detailed understanding of its role in virulence and inter-kingdom signaling provides a solid foundation for future research and the development of innovative therapeutic strategies to combat bacterial infections.

References

The Pivotal Role of Autoinducer-3 in Bacterial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction to Autoinducer-3

AI-3 Biosynthesis and Chemical Structure

The this compound Signaling Pathway in EHEC

Key Components of the this compound Signaling Pathway
  • Epinephrine/Norepinephrine: Host hormones that also act as signals for the QseC sensor kinase.[4]

  • QseB: The cognate response regulator of QseC, which, upon phosphorylation, regulates the expression of flagellar genes.[3]

Mechanism of Signal Transduction
  • Phosphorylated QseB activates the transcription of the flhDC operon, the master regulator of the flagellar regulon, leading to increased motility.[3]

The activation of ler by KdpE initiates a transcriptional cascade, leading to the expression of the other LEE operons (LEE2, LEE3, LEE4, and LEE5), which encode for the type III secretion system, translocated effector proteins, and the intimin adhesin.[7][8]

Signaling Pathway Diagram

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 Autoinducer-3 QseC QseC (Sensor Kinase) AI3->QseC Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC QseE QseE (Sensor Kinase) Epi_NE->QseE QseB QseB QseC->QseB P QseF QseF QseC->QseF P KdpE KdpE QseC->KdpE P QseB_P QseB-P QseF_P QseF-P KdpE_P KdpE-P flhDC flhDC (Flagellar Master Regulator) QseB_P->flhDC + LEE1 LEE1 (ler) (LEE Master Regulator) QseF_P->LEE1 +/- stx stx (Shiga Toxin) QseF_P->stx + KdpE_P->LEE1 + Flagella Flagellar Assembly & Motility flhDC->Flagella T3SS Type III Secretion System & Attaching/Effacing Lesions LEE1->T3SS ShigaToxin Shiga Toxin Production stx->ShigaToxin

Quantitative Impact of this compound on Virulence Gene Expression

Gene/Operon Experimental Condition Fold Change Reference
LEE1Addition of preconditioned medium containing this compound~3-fold increase[4]
LEE2Addition of preconditioned medium containing this compound~3-fold increase[4]
LEE1, LEE2, LEE4, LEE5Growth in LEE secretion-inducing conditions in a mutant with upregulated this compound signaling~2 to 3-fold increase[9]
ler (LEE1)Expression of sahH in a luxS mutant (restoring this compound dependent phenotypes)Restoration of expression[7]
flhDCqseC mutant vs. wild-typeDecreased expression[3]
Virulence Genes5 nM of a potent this compound analog (3,6-dimethylpyrazin-2-one)Significant activation[10]

Role of this compound in Biofilm Formation

Experimental Protocols

Quantification of Gene Expression by qRT-PCR

1. Bacterial Culture and Treatment:

  • Grow EHEC strains overnight in Luria-Bertani (LB) broth at 37°C with shaking.
  • Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of approximately 0.5.
  • Add synthetic this compound or conditioned media containing this compound to the desired final concentration. Use an untreated culture as a negative control.
  • Incubate for the desired period (e.g., 2-4 hours) at 37°C with shaking.

2. RNA Extraction:

  • Harvest bacterial cells by centrifugation at 4°C.
  • Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.

4. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., rpoA), and a suitable SYBR Green master mix.
  • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Measurement of Promoter Activity using a β-galactosidase Reporter Assay

1. Construction of Reporter Strain:

  • Clone the promoter region of interest upstream of a promoterless lacZ gene in a suitable reporter plasmid.
  • Transform the reporter plasmid into the desired EHEC strain (e.g., wild-type and a qseC mutant).

2. β-galactosidase Assay:

  • Grow the reporter strains as described in the qRT-PCR protocol (section 6.1, step 1).
  • Harvest the cells and measure the OD600 of the culture.
  • Lyse the cells using a suitable lysis buffer (e.g., containing sodium dodecyl sulfate and chloroform).
  • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate and incubate at 37°C.
  • Stop the reaction by adding a sodium carbonate solution when a yellow color develops.
  • Measure the absorbance at 420 nm.
  • Calculate the β-galactosidase activity in Miller units.[11][12]

Biofilm Formation Assay (Crystal Violet Method)

This protocol provides a method for quantifying biofilm formation.[2][13]

1. Bacterial Culture and Inoculation:

  • Grow EHEC strains overnight in LB broth at 37°C.
  • Dilute the overnight cultures 1:100 in fresh LB broth.
  • Add 200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate. Include wells with sterile broth as a negative control.

2. Biofilm Development:

  • Incubate the plate statically (without shaking) at 37°C for 24-48 hours.

3. Staining and Quantification:

  • Carefully remove the planktonic cells by gently aspirating the medium from each well.
  • Wash the wells three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
  • Fix the biofilms by air-drying or with methanol for 15 minutes.
  • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 15 minutes at room temperature.
  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or ethanol to each well.
  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Shiga Toxin Production Assay

This protocol outlines a method to assess the production of Shiga toxin.

1. Bacterial Culture:

  • Grow EHEC strains in a suitable medium (e.g., LB broth) to the desired growth phase.
  • Induce Shiga toxin production if necessary (e.g., with mitomycin C).

2. Sample Preparation:

  • Centrifuge the bacterial culture to pellet the cells.
  • Collect the supernatant, which contains the secreted Shiga toxin. Filter-sterilize the supernatant through a 0.22 µm filter.

3. Toxin Detection:

  • Use a commercial enzyme immunoassay (EIA) kit for the detection of Shiga toxins (Stx1 and Stx2) according to the manufacturer's instructions.[14][15] These kits typically involve capturing the toxin on an antibody-coated plate and detecting it with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
  • Alternatively, a Vero cell cytotoxicity assay can be performed. This involves exposing a monolayer of Vero cells to serial dilutions of the bacterial supernatant and observing for cytopathic effects after 24-48 hours. The toxin titer is determined as the reciprocal of the highest dilution that causes 50% cell death.

In Vivo Infection Model using Caenorhabditis elegans

C. elegans provides a simple and effective in vivo model to study bacterial pathogenesis.[16][17]

1. Preparation of Bacterial Lawns:

  • Spread 100 µL of an overnight culture of the EHEC strain onto Nematode Growth Medium (NGM) agar plates.
  • Incubate the plates at 37°C overnight to allow for the formation of a bacterial lawn.

2. Synchronization of C. elegans:

  • Synchronize a population of C. elegans to the L4 larval stage.

3. Infection Assay:

  • Transfer 20-30 synchronized L4 worms to the EHEC lawns. Use E. coli OP50 as a control.
  • Incubate the plates at 20-25°C.
  • Monitor worm survival daily by gently prodding them with a platinum wire. Worms that do not respond are scored as dead.
  • Plot survival curves and analyze the data using statistical methods (e.g., Kaplan-Meier survival analysis).

Workflow for a Typical this compound Pathogenesis Study

AI3_Study_Workflow start Start: Hypothesis on this compound role in a specific phenotype strain_construction Construct Wild-Type (WT) and Mutant Strains (e.g., ΔqseC) start->strain_construction culture_prep Prepare Bacterial Cultures strain_construction->culture_prep invivo_model In Vivo Infection Model (C. elegans) strain_construction->invivo_model ai3_treatment Treat with Synthetic this compound or Conditioned Media culture_prep->ai3_treatment phenotype_assays Perform Phenotypic Assays ai3_treatment->phenotype_assays gene_expression Analyze Gene Expression (qRT-PCR, Reporter Assay) ai3_treatment->gene_expression biofilm_assay Biofilm Formation Assay phenotype_assays->biofilm_assay motility_assay Motility Assay phenotype_assays->motility_assay toxin_assay Shiga Toxin Assay phenotype_assays->toxin_assay data_analysis Data Analysis and Interpretation biofilm_assay->data_analysis motility_assay->data_analysis toxin_assay->data_analysis gene_expression->data_analysis invivo_model->data_analysis conclusion Conclusion on this compound's Role data_analysis->conclusion

Conclusion and Future Directions

References

Unraveling the Enigmatic Autoinducer-3 Family: A Technical Guide to Structural Elucidation and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The Chemical Identity of AI-3: A Pyrazinone Core

Biosynthesis: A Tale of Two Pathways

  • "Abortive" tRNA Synthetase Reactions: Under cellular stress conditions, aminoacyl-tRNA synthetases can undergo "abortive" reactions, leading to the formation of dipeptide ketones. These intermediates can then cyclize and oxidize to form a diverse array of 3,5-disubstituted pyrazin-2-one analogs.[1][4]

Quantitative Data Summary

CompoundPositionδH (ppm, mult, J in Hz)δC (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H → ¹H)
Pyrazinone 1 3-CH₃2.45 (s)20.1C5, C3-
5-CH(CH₃)₂3.25 (sept, 6.9)33.9C5, C65-CH(CH₃)₂
5-CH(CH₃)₂1.28 (d, 6.9)18.9C55-CH(CH₃)₂
6-H7.15 (s)129.8C5, C2-
Pyrazinone 6 (this compound) 3-CH₃2.48 (s)19.8C2, C3-
6-CH₃2.35 (s)19.2C5, C6-
5-H7.01 (s)128.5C3, C6-

Data compiled from supplementary information of Crawford et al., 2020.

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
Pyrazinone 1 C₈H₁₂N₂O153.1028153.1026
Pyrazinone 2 C₈H₁₂N₂OS185.0749185.0743
Pyrazinone 3 C₁₀H₁₆N₂OS213.1062213.1056
Pyrazinone 4 C₉H₁₄N₂O167.1184167.1179
Pyrazinone 5 C₁₂H₁₂N₂O201.1028201.1022
Pyrazinone 6 (this compound) C₆H₈N₂O125.0715125.0709

Data compiled from supplementary information of Crawford et al., 2020.

Experimental Protocols

General Experimental Procedures

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance III 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak (CDCl₃: δH 7.26, δC 77.16).

Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry (HRMS) was performed on a Waters SYNAPT G2-S HDMS system using electrospray ionization (ESI) in positive ion mode. Samples were analyzed using a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) with a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

Synthesis of 3,6-dimethylpyrazin-2-one (this compound, Compound 6)

A solution of 2,3-diaminopropionic acid (1.0 eq) and pyruvaldehyde (1.1 eq) in methanol was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluting with a gradient of dichloromethane and methanol) to yield 3,6-dimethylpyrazin-2-one.

Signaling Pathway and Experimental Workflows

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 This compound / Epinephrine / Norepinephrine QseC QseC (Sensor Kinase) AI3->QseC Binds QseB QseB (Response Regulator) QseC->QseB Phosphorylates QseB_P QseB-P DNA DNA QseB_P->DNA Binds to Promoter Regions LEE LEE Genes (Virulence) DNA->LEE Activates Transcription Flagellar_Genes Flagellar Genes (Motility) DNA->Flagellar_Genes Activates Transcription Structural_Elucidation_Workflow Culture Bacterial Culture (e.g., E. coli) Extraction Solvent Extraction Culture->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Structure_Hypothesis Hypothesized Structure HRMS->Structure_Hypothesis NMR->Structure_Hypothesis Comparison Spectroscopic Comparison (NMR, MS) NMR->Comparison Synthesis Chemical Synthesis of Hypothesized Structure Structure_Hypothesis->Synthesis Synthesis->Comparison Final_Structure Confirmed Structure Comparison->Final_Structure

References

Introduction: EHEC Virulence and Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

The AI-3 Signal: Biosynthesis and Interkingdom Sensing

This compound Structure and Biosynthesis
An Interkingdom Signaling System

The this compound Signaling Cascade: QseC and QseE

  • QseE : QseE is a second sensor kinase that responds to epinephrine, as well as to environmental signals like phosphate and sulfate.[8][17] Transcription of qseE is activated by QseC, placing it downstream in the signaling cascade.[8] QseE phosphorylates its cognate response regulator, QseF.[17]

This intricate signaling network allows EHEC to integrate multiple signals and fine-tune the expression of distinct sets of virulence genes.

Regulation of EHEC Virulence Determinants

Flagella and Motility via QseBC
  • Transcriptional Activation : Phosphorylated QseB (QseB-P) binds directly to the promoter of the flhDC operon.[8][17]

  • Master Regulation : FlhDC is the master regulator of the flagellar biosynthesis cascade, and its activation leads to increased flagellar synthesis and enhanced motility.[8][9]

This QseC-dependent activation of motility is thought to be an early step in pathogenesis, allowing the bacterium to swim closer to the gut epithelium.[5][17]

LEE Pathogenicity Island and A/E Lesion Formation
  • Activation of the Master Regulator ler : These activated response regulators converge to increase the transcription of ler, which is located in the LEE1 operon.[2][16] Ler is the master transcriptional activator for all other LEE operons (LEE2, LEE3, LEE4, LEE5).[2][23]

Shiga Toxin (Stx) Production

Visualizing the this compound Regulatory Network

The this compound/Epinephrine Signaling Pathway

AI3_Signaling_Pathway This compound/Epinephrine Signaling Pathway in EHEC cluster_extracellular Extracellular / Host Lumen cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm cluster_rr Response Regulators cluster_targets Virulence Gene Targets cluster_outcomes Pathogenic Outcomes AI3 This compound (from microbiota) QseC QseC AI3->QseC Epi Epinephrine / Norepinephrine (from host) Epi->QseC QseE QseE Epi->QseE QseB QseB QseC->QseB P KdpE KdpE QseC->KdpE P QseF QseF QseC->QseF P QseE->QseF P flhDC flhDC QseB->flhDC LEE LEE Operons (ler) KdpE->LEE QseF->LEE stx stx2 QseF->stx Motility Flagella & Motility flhDC->Motility T3SS T3SS & A/E Lesions LEE->T3SS Toxin Shiga Toxin stx->Toxin

Experimental Workflow: this compound Activity Bioassay

AI3_Bioassay_Workflow Workflow for this compound Activity Bioassay cluster_prep 1. Preparation of Conditioned Media (CM) cluster_assay 2. Reporter Strain Assay cluster_measure 3. Measurement and Analysis A1 Grow EHEC WT (produces this compound) A3 Centrifuge cultures & filter-sterilize supernatant A1->A3 A2 Grow EHEC ΔluxS (reduced this compound) A2->A3 B2 Add CM from WT or ΔluxS to reporter strain culture A3->B2 Conditioned Media (CM) B1 Grow E. coli K-12 reporter strain containing LEE1::lacZ fusion B1->B2 C1 Incubate and lyse cells B2->C1 Reporter Culture C2 Perform β-galactosidase assay (measure colorimetric change) C1->C2 C3 Compare activity: WT CM vs ΔluxS CM C2->C3

Quantitative Data on this compound Regulation

Table 1: Effect of this compound Analogs on EHEC Virulence Gene Expression Data derived from qRT-PCR analysis of EHEC treated with 5 nM of specified compounds. Fold change is relative to an untreated control.[12]

CompoundTarget GeneStrainFold Change in ExpressionQseC-Dependent?
Pyrazinone 1 lerWild-Type~2.5Yes
lerΔqseCNo significant change-
espAWild-Type~3.0No
tirWild-Type~2.5No
stx2aWild-Type~2.0No
Metabolite 6 (this compound) lerWild-Type~4.0 Yes
lerΔqseCNo significant change-
espAWild-Type~4.5 No
tirWild-Type~3.5 No
stx2aWild-Type~3.0 No

Table 2: Summary of Genes Regulated by the QseC Sensor Based on microarray analysis comparing wild-type EHEC and a ΔqseC mutant.[8][22]

Gene CategoryRegulation by QseC in response to this compound/EpinephrineKey Genes Affected
Locus of Enterocyte Effacement (LEE) Positiveler, espA, espB, tir, eae
Flagellar Regulon PositiveflhDC, fliC
Shiga Toxin Positivestx2
Non-LEE Encoded Effectors PositivenleA

Key Experimental Protocols

This compound Activity Bioassay using a LEE1::lacZ Reporter
  • Preparation of Conditioned Medium (CM) : The strain of interest (e.g., EHEC wild-type) is grown in a suitable medium (e.g., DMEM) to a specific optical density (e.g., OD₆₀₀ of 1.0). The culture is centrifuged, and the resulting supernatant is filter-sterilized to remove all bacteria. This sterile supernatant serves as the CM.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction : Total RNA is isolated from bacterial pellets using a commercial kit and treated with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis : Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.

  • Real-Time PCR : The cDNA is used as a template for PCR with primers specific to target genes (ler, flhDC, stx2a, etc.) and a housekeeping gene (rpoA) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that enables real-time monitoring of DNA amplification.

  • Analysis : The cycle threshold (Cᴛ) values are used to calculate the relative fold change in gene expression between different conditions or strains.[17]

Motility Assays
  • Plate Preparation : Soft agar plates (e.g., 0.3% agar) are prepared.

  • Inoculation : Wild-type and mutant (e.g., ΔqseC, ΔqseB) strains are grown to mid-log phase. A small volume of the culture is carefully inoculated into the center of the soft agar.[8]

  • Incubation : The plates are incubated at 37°C for a set period (e.g., 8-16 hours).

  • Measurement : Motile bacteria will swim outwards from the point of inoculation, creating a halo. The diameter of this halo is measured as an indicator of motility. A reduced diameter in a mutant strain compared to the wild-type indicates a motility defect.[8]

Conclusion and Future Directions

References

Methodological & Application

Synthesizing Autoinducer-3 (AI-3) in the Laboratory: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and background information for the laboratory synthesis of Autoinducer-3 (3,6-dimethylpyrazin-2-one), a quorum-sensing signaling molecule involved in bacterial virulence and inter-kingdom communication. This guide is intended for researchers, scientists, and drug development professionals engaged in studying bacterial signaling and developing novel antimicrobial strategies.

Introduction

The Autoinducer-3 Signaling Pathway

AI3_Signaling_Pathway AI3 Autoinducer-3 QseC QseC (Sensor Kinase) AI3->QseC QseE QseE (Sensor Kinase) AI3->QseE Epi_Norepi Epinephrine/ Norepinephrine Epi_Norepi->QseC Epi_Norepi->QseE QseB QseB (Response Regulator) QseC->QseB Phosphorylation QseF QseF (Response Regulator) QseE->QseF Phosphorylation QseB_P QseB-P LEE Locus of Enterocyte Effacement (LEE) Virulence Genes QseB_P->LEE Upregulation Flagella Flagellar Genes (Motility) QseB_P->Flagella Activation QseF_P QseF-P QseF_P->LEE Upregulation

Figure 1. AI-3 Signaling Pathway

Chemical Synthesis of Autoinducer-3 (3,6-dimethylpyrazin-2-one)

The chemical synthesis of 3,6-dimethylpyrazin-2-one can be achieved through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. The following protocol is based on established methods for pyrazinone synthesis.

Materials and Reagents
  • Alanine amide hydrochloride

  • Pyruvaldehyde (40% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Experimental Protocol

Step 1: Preparation of Alanine Amide Free Base

  • Dissolve alanine amide hydrochloride in a minimal amount of deionized water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution reaches 10-11.

  • Extract the aqueous solution three times with dichloromethane (DCM).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the alanine amide free base as an oil or solid.

Step 2: Cyclocondensation Reaction

  • Dissolve the alanine amide free base in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Add an equimolar amount of pyruvaldehyde (40% aqueous solution) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 3,6-dimethylpyrazin-2-one.

Step 4: Characterization

Confirm the identity and purity of the synthesized 3,6-dimethylpyrazin-2-one using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry (MS): To determine the molecular weight.

  • High-performance liquid chromatography (HPLC): To assess the purity.

Below is a workflow diagram for the synthesis of Autoinducer-3.

AI3_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Alanine Amide HCl free_base Generate Free Base (add NaOH, extract with DCM) start->free_base condensation Cyclocondensation (add Pyruvaldehyde, stir) free_base->condensation crude_product Crude 3,6-dimethylpyrazin-2-one condensation->crude_product purify Column Chromatography (Silica gel, Ethyl Acetate/Hexanes) crude_product->purify pure_product Pure Autoinducer-3 purify->pure_product characterize Characterization (NMR, MS, HPLC) pure_product->characterize final_product Verified this compound characterize->final_product

Application Notes and Protocols: Extraction of Autoinducer-3 (AI-3) from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AI-3 Signaling Pathway in EHEC

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm This compound This compound QseC QseC (Sensor Kinase) This compound->QseC QseE QseE (Sensor Kinase) This compound->QseE Epinephrine/Norepinephrine Epinephrine/Norepinephrine Epinephrine/Norepinephrine->QseC Epinephrine/Norepinephrine->QseE QseB QseB (Response Regulator) QseC->QseB P QseF QseF (Response Regulator) QseE->QseF P flhDC flhDC QseB->flhDC + LEE LEE Genes QseF->LEE + Flagellar_Genes Flagellar Genes flhDC->Flagellar_Genes + Virulence_Factors Virulence Factors LEE->Virulence_Factors + AI3_Extraction_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_analysis Analysis Culture Bacterial Growth (Late Stationary Phase) Centrifugation Centrifugation (Cell Pellet Removal) Culture->Centrifugation Filtration Sterile Filtration (0.22 µm) Centrifugation->Filtration SPE Solid-Phase Extraction (C18 Column) Filtration->SPE Elution Elution (Methanol) SPE->Elution Concentration Solvent Evaporation (Dry Extract) Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS DataAnalysis Data Interpretation (Identification & Quantification) LCMS->DataAnalysis

References

Application Notes and Protocols for the Quantification of Autoinducer-3 (AI-3) In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-3 and its Quantification

Methods for this compound Quantification

Data Presentation: Comparison of this compound Quantification Methods

ParameterThis compound Bioassay (LEE1::lacZ)HPLC-MS/MS
Principle Indirect detection via reporter gene activationDirect detection and quantification based on mass
Limit of Detection (LOD) Estimated in the low nanomolar rangePicomolar to low nanomolar range
Limit of Quantification (LOQ) Typically in the nanomolar rangeLow nanomolar range
Dynamic Range Narrower, typically 1-2 orders of magnitudeWider, typically 3-4 orders of magnitude
Specificity Can be influenced by other molecules that affect the reporter systemHigh, based on specific mass transitions
Throughput Moderate to high, suitable for screeningHigh, with autosamplers
Equipment Spectrophotometer/plate reader, standard microbiology lab equipmentHPLC system, tandem mass spectrometer
Sample Preparation Minimal (centrifugation, filtration)More extensive (extraction, concentration)

Experimental Protocols

Protocol 1: this compound Quantification using an E. coli LEE1::lacZ Reporter Bioassay

Materials:

  • E. coli K-12 reporter strain with a stable, integrated LEE1::lacZ fusion.

  • Luria-Bertani (LB) broth and agar plates.

  • Appropriate antibiotics for maintaining the reporter plasmid/fusion.

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).

  • 1 M Na2CO3 solution.

  • Cell lysis buffer (e.g., PopCulture Reagent with lysozyme).[1]

Procedure:

  • Preparation of Reporter Strain:

    • Inoculate a single colony of the E. coli LEE1::lacZ reporter strain into 5 mL of LB broth with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

    • The following day, subculture the overnight culture 1:100 into fresh LB broth and grow to an OD600 of ~0.4-0.6 (mid-log phase).

  • Assay Setup:

    • In a 96-well microtiter plate, add 90 µL of the mid-log phase reporter strain culture to each well.

    • Incubate the plate at 37°C with shaking for 2-4 hours to allow for induction of the LEE1 promoter.

  • β-Galactosidase Assay:

    • After incubation, measure the OD600 of the cultures in the microplate reader to determine cell density.

    • To each well, add 10 µL of cell lysis buffer and incubate for 15 minutes at room temperature to permeabilize the cells.[1]

    • Add 20 µL of ONPG solution to each well to start the enzymatic reaction.

    • Incubate the plate at 37°C and monitor the development of yellow color.

    • When a sufficient yellow color has developed in the positive control wells, stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.

    • Measure the absorbance at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering) in the microplate reader.

  • Calculation of Miller Units:

    • Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [ (OD420 - 1.75 × OD550) ] / (t × V × OD600) where:

      • t = reaction time in minutes

      • V = volume of culture assayed in mL

      • OD600 = cell density at the start of the assay

      • OD420 and OD550 are the final absorbance readings.

  • Data Interpretation:

Protocol 2: this compound Quantification by HPLC-MS/MS

Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), LC-MS grade.

  • Water, LC-MS grade.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Procedure:

  • Sample Preparation:

    • Harvest bacterial culture by centrifugation (10,000 x g for 10 min at 4°C).

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

    • (Optional but recommended) Add an internal standard to the supernatant at a known concentration.

    • Solid Phase Extraction (for sample cleanup and concentration):

      • Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

      • Load 1-5 mL of the filtered supernatant onto the cartridge.

      • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA).

  • HPLC-MS/MS Analysis:

    • HPLC Conditions (example):

      • Column: C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

      • Flow rate: 0.3 mL/min.

      • Injection volume: 5 µL.

    • Mass Spectrometry Conditions (example for a molecule with m/z 214.1 [M+H]+):

      • Ionization mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) mode.

      • Precursor ion (Q1): m/z 214.1.

      • Optimize collision energy for each transition.

      • Dwell time: 50-100 ms per transition.

  • Data Analysis and Quantification:

    • Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.

Mandatory Visualizations

This compound Signaling Pathway in EHEC

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm AI3 This compound QseC QseC (Sensor Kinase) AI3->QseC QseE QseE (Sensor Kinase) AI3->QseE Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC Epi_NE->QseE QseB QseB (Response Regulator) QseC->QseB Phosphorylation QseF QseF (Response Regulator) QseE->QseF Phosphorylation FlhDC FlhDC (Flagellar Master Regulator) QseB->FlhDC Activates Ler Ler (LEE Master Regulator) QseF->Ler Activates Flagella Flagellar Genes FlhDC->Flagella Activates LEE LEE Genes (Virulence) Ler->LEE Activates

Experimental Workflow for this compound Bioassay

Bioassay_Workflow A Prepare Reporter Strain (E. coli LEE1::lacZ) B Set up 96-well Plate: Reporter Strain + Sample A->B C Incubate (37°C, 2-4h) for Promoter Induction B->C D Measure OD600 (Cell Density) C->D E Cell Lysis D->E F Add ONPG Substrate E->F G Incubate (37°C) Color Development F->G H Stop Reaction (Na2CO3) G->H I Measure Absorbance (OD420 & OD550) H->I J Calculate Miller Units I->J

Experimental Workflow for HPLC-MS/MS Quantification of this compound

HPLCMS_Workflow A Sample Collection (Bacterial Supernatant) B Filtration (0.22 µm) A->B C Solid Phase Extraction (C18) (Cleanup & Concentration) B->C D Elution C->D E Evaporation (N2 Stream) D->E F Reconstitution in Mobile Phase E->F G HPLC Separation (Reversed-Phase) F->G H Tandem Mass Spectrometry (ESI+, MRM) G->H I Data Analysis: Peak Integration H->I J Quantification using Standard Curve I->J

References

Application Notes and Protocols for Studying AI-3 Mediated Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] Autoinducer-3 (AI-3) is a quorum sensing signal involved in both interspecies bacterial communication and inter-kingdom signaling between bacteria and their eukaryotic hosts.[2][3] In pathogenic bacteria such as enterohemorrhagic Escherichia coli (EHEC), the this compound signaling system, along with the host hormones epinephrine and norepinephrine, regulates the expression of virulence factors, including genes for motility and the formation of attaching and effacing lesions encoded by the Locus of Enterocyte Effacement (LEE).[4][5] Understanding the this compound signaling pathway is crucial for developing novel therapeutic strategies that target bacterial virulence.

This compound Signaling Pathway

AI3_Signaling_Pathway cluster_extracellular Extracellular / Periplasm cluster_membrane Inner Membrane AI3 This compound / Epinephrine QseC QseC (Sensor Kinase) AI3->QseC QseE QseE (Sensor Kinase) AI3->QseE QseB QseB (Response Regulator) QseC->QseB Phosphorylation QseF QseF (Response Regulator) QseE->QseF Phosphorylation pQseB P-QseB pQseF P-QseF FlhDC flhDC Promoter pQseB->FlhDC Activates LEE LEE Promoter pQseF->LEE Activates Flagella Flagellar Genes FlhDC->Flagella Transcription Virulence LEE Virulence Genes LEE->Virulence Transcription

Experimental Design Overview

References

Application Notes and Protocols for Studying AI-3 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-3 Signaling

This compound Signaling Pathway Diagram

AI3_Signaling_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm AI3 This compound QseC QseC (Sensor Kinase) AI3->QseC binds Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC binds QseC_P QseC-P QseC->QseC_P Autophosphorylation QseB QseB (Response Regulator) QseC_P->QseB Phosphotransfer QseB_P QseB-P QseB->QseB_P DNA DNA (Virulence Gene Promoters) QseB_P->DNA binds Transcription Virulence Gene Transcription DNA->Transcription regulates QseC_Purification_Workflow Start Transform E. coli with QseC Expression Vector Culture Grow Bacterial Culture Start->Culture Induce Induce Protein Expression (e.g., with IPTG) Culture->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Lyse Lyse Cells (e.g., Sonication) Harvest->Lyse Clarify Clarify Lysate by Ultracentrifugation Lyse->Clarify Purify Affinity Chromatography (e.g., Ni-NTA for His-tagged QseC) Clarify->Purify Dialyze Dialysis into Final Buffer Purify->Dialyze QC Quality Control (SDS-PAGE, Western Blot) Dialyze->QC End Store Purified QseC at -80°C QC->End SPR_Workflow Start Prepare Sensor Chip and Reagents Immobilize Immobilize Purified QseC onto Sensor Chip Start->Immobilize Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Serial Dilutions of this compound (Analyte) Equilibrate->Inject Association Monitor Association Phase Inject->Association Dissociation Monitor Dissociation Phase (Buffer Flow) Association->Dissociation Regenerate Regenerate Sensor Chip Surface Dissociation->Regenerate Analyze Analyze Sensorgrams to Determine Kinetic Parameters Dissociation->Analyze Regenerate->Inject Next Concentration

References

Application Notes and Protocols for Functional Studies of AI-3 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The AI-3 Signaling Pathway in Enterohemorrhagic E. coli (EHEC)

Upon activation, QseC autophosphorylates and subsequently transfers the phosphate group to its cognate response regulator, QseB. Phosphorylated QseB then acts as a transcriptional regulator, modulating the expression of genes involved in motility and virulence. A key target is the flhDC operon, the master regulator of flagellar synthesis.

Similarly, the sensor kinase QseE, upon activation, is thought to phosphorylate its cognate response regulator, QseF. This cascade ultimately leads to the activation of the Locus of Enterocyte Effacement (LEE), a pathogenicity island crucial for the formation of attaching and effacing lesions on intestinal epithelial cells.[3] The LEE encodes a type III secretion system and various effector proteins.

AI3_Signaling_Pathway cluster_extracellular Extracellular Space / Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm AI3 This compound Analogs (Pyrazinones) QseC QseC (Sensor Kinase) AI3->QseC Activation QseE QseE (Sensor Kinase) AI3->QseE Epi Epinephrine/ Norepinephrine Epi->QseC Epi->QseE QseB QseB (Response Regulator) QseC->QseB Phosphorylation QseF QseF (Response Regulator) QseE->QseF Phosphorylation FlhDC flhDC Expression (Flagellar Master Regulator) QseB->FlhDC Transcriptional Activation LEE LEE Expression (Virulence Genes) QseF->LEE Transcriptional Activation Virulence Virulence Phenotypes (e.g., Motility, A/E Lesions) FlhDC->Virulence LEE->Virulence

This compound signaling pathway in EHEC.

Application Notes and Protocols

Assessing Quorum Sensing Inhibition/Activation using Reporter Strains

This protocol is adapted from methodologies used to study LEE gene expression in EHEC.

Materials:

  • EHEC reporter strain (e.g., containing a LEE1::lacZ fusion)

  • Luria-Bertani (LB) broth

  • Dulbecco's Modified Eagle Medium (DMEM)

  • β-galactosidase assay reagents (e.g., ONPG)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Overnight Culture: Inoculate the EHEC reporter strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:50 in DMEM to an OD600 of approximately 0.05.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 4-6 hours to induce LEE expression.

  • β-galactosidase Assay: Measure β-galactosidase activity using a standard protocol with ONPG as the substrate. Measure absorbance at 420 nm.

  • Measure Cell Density: Measure the OD600 of the cultures to normalize for cell growth.

Quantifying Virulence Gene Expression using qRT-PCR

Protocol: qRT-PCR for LEE Gene Expression in EHEC

This protocol provides a framework for analyzing the expression of key LEE genes such as ler, espA, and tir.[4]

Materials:

  • EHEC strain (e.g., O157:H7)

  • LB broth and DMEM

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qRT-PCR master mix

  • Primers for target genes (ler, espA, tir) and a housekeeping gene (rpoA or 16S rRNA)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a standard protocol with primers for your target and housekeeping genes.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Evaluating the Impact on Biofilm Formation

Protocol: Crystal Violet Biofilm Assay

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

  • Spectrophotometer (plate reader)

Procedure:

  • Overnight Culture: Grow the bacterial strain in the appropriate medium overnight at the optimal temperature.

  • Incubation: Incubate the plate under static conditions for 24-72 hours at the optimal growth temperature to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570-595 nm using a plate reader. Higher absorbance indicates greater biofilm formation.

Assessing Immunomodulatory Effects on Human Cells

Protocol: Cytokine Release Assay from Human PBMCs

Materials:

  • Human PBMCs, freshly isolated or cryopreserved

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) as a positive control for pro-inflammatory cytokine release

  • 24- or 96-well cell culture plates

  • ELISA kits or multiplex immunoassay (e.g., Luminex) for cytokines of interest (e.g., TNF-α, IL-6, IL-8, IL-10)

  • Centrifuge

  • CO2 incubator

Procedure:

  • PBMC Preparation: Thaw cryopreserved PBMCs or isolate fresh PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed the PBMCs into a 24- or 96-well plate at a density of 1 x 10^6 cells/mL.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Data Presentation: Quantitative Analysis of this compound Analog Activity

Table 1: Effect of Pyrazinone Analogs on Virulence Gene Expression in EHEC

This compound Analog (Pyrazinone)ConcentrationTarget GeneFold Change in Expression (vs. Control)Reference
6 (3,6-dimethylpyrazin-2-one)5 nMlerIncreased (qseC-dependent)[1][2]
5 nMespAIncreased (qseC-dependent)[1][2]
5 nMtirIncreased (qseC-dependent)[1][2]
5 nMstx2aIncreased (qseC-dependent)[1][2]
1 5 nMlerIncreased (qseC-dependent)[1]
5 nMespAIncreased (qseC-independent)[1]
5 nMtirIncreased (qseC-independent)[1]
5 nMstx2aIncreased (qseC-independent)[1]
3 5 nMlerIncreased (qseC-dependent)[1]
5 nMtirIncreased (qseC-dependent)[1]
5 nMespANo significant change[1]
5 nMstx2aNo significant change[1]
7 (DPO)5 nMler, espA, tir, stx2aNo activity[1][2]

Table 2: Immunomodulatory Effects of Pyrazinone Analogs

This compound Analog (Pyrazinone)Cell TypeAssayObserved EffectReference
2 Human THP-1 derived macrophagesIL-8 SecretionIncreased secretion at ≥ 100 nM

Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis start Synthesize or Procure This compound Analogs reporter Quorum Sensing Reporter Assay start->reporter Treat with Analogs qpcr qRT-PCR for Gene Expression start->qpcr Treat with Analogs biofilm Biofilm Formation Assay start->biofilm Treat with Analogs immune Immunomodulatory Assay (e.g., Cytokine Release) start->immune Treat with Analogs culture Prepare Bacterial Cultures or Human Cell Lines culture->reporter culture->qpcr culture->biofilm culture->immune quantify Quantify Reporter Activity, Gene Expression, Biofilm, Cytokines reporter->quantify qpcr->quantify biofilm->quantify immune->quantify compare Compare Analogs (e.g., IC50/EC50 determination) quantify->compare conclusion Draw Conclusions on Structure-Activity Relationship compare->conclusion

General workflow for testing this compound analogs.

Logical_Relationship cluster_bacterial Bacterial Response cluster_host Host Response AI3 This compound Analogs QS Quorum Sensing Signaling AI3->QS Modulates Immune Immune Cell Activation/Modulation AI3->Immune Directly Affects GeneExp Virulence Gene Expression QS->GeneExp Regulates Biofilm Biofilm Formation QS->Biofilm Influences Cytokine Cytokine Release Immune->Cytokine Leads to

Logical relationship of this compound analogs.

References

In Vivo Models for Studying the Effects of Autoinducer-3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Autoinducer-3 and In Vivo Models

Key In Vivo Models and Their Applications

Citrobacter rodentium Mouse Model for EHEC Pathogenesis

Applications:

Infant Mouse Model for Vibrio cholerae Infection

Due to the susceptibility of neonatal mice to V. cholerae colonization, the infant mouse model is widely used to study the pathogenesis of cholera.[4]

Applications:

Quantitative Data on AI-3 Effects In Vivo

Pathogen ModelMouse StrainMutant StrainColonization SiteChange in Colonization vs. Wild-TypeReference
Vibrio choleraeInfant CD-1ΔhapRSmall IntestineSignificantly attenuated[7]
Vibrio choleraeInfant CD-1ΔfurSmall IntestineSignificantly attenuated[7]
Citrobacter rodentiumC57BL/6ΔcpxRAColonReduced colonization[8]
Pathogen ModelMouse StrainMutant StrainParameter MeasuredChange in Inflammatory Response vs. Wild-TypeReference
Citrobacter rodentiumC57BL/6ΔcpxRAColonic InflammationAttenuated virulence and inflammation[8]
DSS-induced colitisC57BL/6N/A (Model)Colonic Cytokines (e.g., IL-1β, IL-6, TNFα)Increased levels of pro-inflammatory cytokines[1]

Experimental Protocols

Protocol for Citrobacter rodentium Infection in Mice

Materials:

  • Citrobacter rodentium wild-type and mutant (e.g., ΔqseC) strains

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)

  • C57BL/6 mice (6-8 weeks old)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate 5 mL of LB broth with a single colony of the desired C. rodentium strain.

    • Incubate overnight at 37°C with shaking.

    • The following day, subculture the overnight culture into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.6-0.8).

    • Harvest the bacteria by centrifugation (5000 x g, 10 minutes).

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the pellet in sterile PBS to a final concentration of 1 x 10^10 CFU/mL.

  • Mouse Infection:

    • Administer 100 µL of the bacterial suspension (1 x 10^9 CFU) to each mouse via oral gavage.

    • For a control group, administer 100 µL of sterile PBS.

  • Post-Infection Monitoring and Sample Collection:

    • Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).

    • At desired time points (e.g., day 3, 7, 10 post-infection), euthanize a subset of mice.

    • Collect fecal pellets for enumeration of bacterial shedding.

    • Harvest the cecum and colon for bacterial load determination, histopathology, and cytokine analysis.

Protocol for Competitive Index Assay in the Infant Mouse Model

This protocol is used to determine the relative fitness of a mutant strain compared to the wild-type strain in the Vibrio cholerae infant mouse model.

Materials:

  • Vibrio cholerae wild-type and mutant strains with different antibiotic resistance markers

  • LB broth containing appropriate antibiotics

  • Sterile PBS

  • 3-5 day old suckling CD-1 mice

  • Oral gavage needles (22-gauge, 1-inch, ball-tipped)

Procedure:

  • Bacterial Culture Preparation:

    • Grow wild-type and mutant strains separately overnight in LB broth with appropriate antibiotics.

    • Mix equal amounts (based on OD600) of the wild-type and mutant cultures.

    • Plate a serial dilution of the mixture on selective agar to determine the precise input ratio of the two strains.

  • Infection of Infant Mice:

    • Inoculate each infant mouse with approximately 10^6 CFU of the bacterial mixture in a volume of 50 µL via oral gavage.

  • Enumeration of Bacteria:

    • After 24 hours, euthanize the mice and harvest the small intestine.

    • Homogenize the intestine in sterile PBS.

    • Plate serial dilutions of the homogenate on selective agar to determine the number of wild-type and mutant CFU.

  • Calculation of Competitive Index (CI):

    • CI = (Mutant CFU output / Wild-type CFU output) / (Mutant CFU input / Wild-type CFU input)

    • A CI of < 1 indicates that the mutant is attenuated in its ability to colonize compared to the wild-type.

Protocol for Assessment of Intestinal Inflammation

Histopathological Scoring:

  • Fix intestinal tissue samples in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut 5 µm sections.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Score the slides based on the severity of inflammation, epithelial injury, and mucosal architecture using a standardized scoring system.[9] A common scoring system evaluates parameters such as inflammatory cell infiltration, goblet cell depletion, crypt abscesses, and epithelial ulceration.[2][10]

Cytokine Measurement:

  • Homogenize a section of intestinal tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using a multiplex cytokine assay (e.g., Luminex) or ELISA.[1][11]

Visualizations: Signaling Pathways and Experimental Workflows

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 Autoinducer-3 QseC QseC AI3->QseC binds Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC binds QseE QseE Epi_NE->QseE binds QseC->QseE activates transcription QseB QseB QseC->QseB phosphorylates QseF QseF QseE->QseF phosphorylates Flagellar_Regulon Flagellar Regulon QseB->Flagellar_Regulon activates LEE_Regulon LEE Regulon QseF->LEE_Regulon activates

InVivo_Experimental_Workflow cluster_preparation Experiment Preparation cluster_infection Infection cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis prep_bacteria Prepare Bacterial Cultures (Wild-Type & Mutant) infect_mice Oral Gavage of Mice (Bacterial Suspension or Vehicle) prep_bacteria->infect_mice prep_mice Acclimate Mice prep_mice->infect_mice monitor_clinical Daily Monitoring (Weight, Clinical Signs) infect_mice->monitor_clinical collect_feces Fecal Pellet Collection (Bacterial Shedding) infect_mice->collect_feces euthanize Euthanize Mice at Pre-determined Timepoints monitor_clinical->euthanize collect_feces->euthanize harvest_tissues Harvest Intestinal Tissues (Cecum, Colon) euthanize->harvest_tissues bacterial_load Determine Bacterial Load (CFU/gram tissue) harvest_tissues->bacterial_load histopathology Histopathological Analysis (H&E Staining, Scoring) harvest_tissues->histopathology cytokine_analysis Cytokine Profiling (ELISA, Multiplex Assay) harvest_tissues->cytokine_analysis gene_expression Virulence Gene Expression (qRT-PCR from tissue) harvest_tissues->gene_expression

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of Autoinducer-3

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A2: The primary challenges stem from the nature of its biosynthetic pathway, which involves spontaneous chemical reactions.[1][2][3] Key difficulties include:

  • Precursor Instability: The biosynthetic precursor, 2-amino-3-ketobutyric acid, is unstable and spontaneously decarboxylates to form aminoacetone.[4] Managing the stability and reaction of these precursors is critical.

  • Reaction Conditions: While the cyclization is spontaneous, factors like pH, temperature, and reaction time can influence the rate and outcome.[2] Systematically optimizing these parameters may improve the yield of the desired product.

  • Purification Strategy: Employ high-resolution purification techniques. High-Performance Liquid Chromatography (HPLC) is essential for separating structurally similar pyrazinone analogs.[8]

A4: Low yield is a significant hurdle. Historically, researchers used cellular stress to boost production in bacterial cultures for isolation purposes.[4][5][6] For synthetic approaches:

  • Biomimetic Synthesis: Ensure the linear precursors are formed efficiently. The key step is the formation of the dipeptide ketone intermediate.[2]

  • In Vitro Synthesis: Using purified enzymes like tRNA synthetases can offer more control. The presence of all necessary components (e.g., MetRS, AMB, L-Met, and ATP for "linear-1") is critical for the reaction to proceed.[2]

A5: A combination of analytical techniques is necessary for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR are essential for elucidating the precise chemical structure and confirming the identity of the pyrazinone core and its substituents.[2][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Formation 1. Degradation of unstable precursors (e.g., 2-amino-3-ketobutyric acid). 2. Incorrect reaction conditions (pH, temp). 3. In in vitro synthesis, omission of a required component (e.g., ATP, specific tRNA synthetase).[2]1. Use precursors immediately after generation or employ stabilized forms if available. 2. Perform a systematic optimization of reaction pH, temperature, and time. 3. Double-check all components and concentrations for the in vitro reaction setup against the established protocol.[2]
Multiple Products/Low Purity 1. Spontaneous, uncontrolled side reactions. 2. Presence of contaminating amino acids or tRNA synthetases in the reaction mixture. 3. Non-specific reactions of highly reactive precursors.1. Attempt to control the rate of spontaneous cyclization through temperature or pH adjustments. 2. Use highly purified reagents, especially for in vitro synthesis. 3. Optimize purification strategy using preparative HPLC with a high-resolution column.
Difficulty Purifying Product 1. Co-elution of structurally similar AI-3 analogs. 2. Product instability under certain purification conditions (e.g., pH, solvent).1. Use a different stationary phase or solvent system in your HPLC protocol. Gradient elution is recommended. 2. Analyze product stability under various pH and solvent conditions before preparative scale purification.
Inconsistent Batch-to-Batch Yield 1. Variability in the quality of starting reagents. 2. Slight variations in reaction setup (e.g., timing, temperature). 3. Inconsistent timing of the spontaneous reaction steps.[2]1. Use reagents from the same lot for a series of experiments. Qualify new lots before use. 2. Strictly adhere to a standardized, written protocol. Use automated liquid handlers for critical steps if available. 3. Standardize the incubation time allowed for the spontaneous conversion of linear precursors.[2]

Quantitative Data Summary

ParameterValue / ConditionReference Molecule(s)Source
Effective Concentration 5 nMPyrazinone 6--INVALID-LINK--[1][2]
Mass Spectrometry (Protonated Mass) m/z 213.1A primary, uncharacterized this compound signal--INVALID-LINK--[1][7]
Bacterial Production Method Culture of E. coli Nissle 1917 under sublethal erythromycin (antibiotic) stress.Pyrazinones 1-7--INVALID-LINK--[3]
In Vitro Synthesis Time Course Product ("linear-1") detected within hours, peaking around 8-12 hours.Linear precursor to Pyrazinone 1--INVALID-LINK--[2][3]
Biomimetic Synthesis Time Course Spontaneous conversion occurs on a "multi-hour time scale".Pyrazinones 1, 2, 4, 5 from their linear precursors.--INVALID-LINK--[2]

Experimental Protocols

Protocol 1: Biomimetic Synthesis of this compound Analogs

This protocol describes the general procedure for synthesizing pyrazinones from their linear dipeptide ketone precursors, mimicking the final spontaneous steps of biosynthesis.

  • Spontaneous Cyclization:

    • Dissolve the purified linear precursor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the solution at room temperature or 37°C.

    • Monitor the reaction progress over several hours (e.g., 4, 8, 12, 24 hours) using LC-MS.

  • Monitoring: The conversion is tracked by observing the decrease in the mass signal of the linear precursor and the corresponding increase in the mass signal of the cyclized, oxidized pyrazinone product.[2]

  • Purification: Once the reaction reaches completion or equilibrium, purify the target pyrazinone using preparative reverse-phase HPLC.

  • Verification: Confirm the structure of the purified product using high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: In Vitro Enzymatic Synthesis of this compound Precursors

This protocol outlines the synthesis of the linear precursor of pyrazinone-1 using a purified tRNA synthetase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in buffer (e.g., Tris-HCl with MgCl₂):

    • Methionyl-tRNA synthetase (MetRS)

    • L-Methionine (L-Met)

    • 2-amino-3-ketobutyrate (AMB) or its precursor, L-threonine, if Tdh is included.

    • Adenosine triphosphate (ATP)

  • Control Reactions: Prepare negative control reactions, each omitting one key component (MetRS, AMB, L-Met, or ATP) to confirm that the product is not formed abiotically or from contaminants.[2]

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Course Analysis: At various time points (e.g., 0, 2, 4, 8, 16 hours), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the quenched reactions to pellet the enzyme. Analyze the supernatant by LC-MS to detect the formation of the linear precursor ("linear-1").[2][3] The subsequent conversion to the final pyrazinone product can be achieved via the steps in Protocol 1.

Visualizations

Signaling Pathway

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 Autoinducer-3 (this compound) Epinephrine Norepinephrine QseC QseC (Sensor Kinase) AI3->QseC Binding QseC_P QseC-P QseC->QseC_P Autophosphorylation (ATP -> ADP) QseB QseB (Response Regulator) QseC_P->QseB Phosphotransfer QseB_P QseB-P QseB->QseB_P DNA LEE & Virulence Gene Promoters QseB_P->DNA Binds Promoter Transcription Transcription & Translation DNA->Transcription Virulence Virulence Factors (e.g., Type III Secretion System) Transcription->Virulence

Experimental Workflow

AI3_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Select Precursors (Amino Acids, Aminoketones) Reaction Biomimetic or In Vitro Reaction Start->Reaction Spontaneous Spontaneous Cyclization & Oxidation Reaction->Spontaneous Crude Crude Product Mixture Spontaneous->Crude HPLC Preparative HPLC Crude->HPLC Pure Purified this compound HPLC->Pure Analysis Analysis (LC-MS, NMR) Pure->Analysis

References

How to improve the yield of AI-3 from bacterial cultures

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Enhancing AI-3 Yield

  • Carbon Source: Glucose is a common carbon source, but its concentration can influence secondary metabolite production. High glucose levels can sometimes repress the biosynthesis of secondary metabolites. Consider testing a range of glucose concentrations or alternative carbon sources.

  • Nitrogen Source: Complex nitrogen sources like tryptone, peptone, and yeast extract often support robust growth and secondary metabolite production. Experiment with different concentrations and combinations of these sources.

  • Temperature: E. coli is typically grown at 37°C for optimal growth. However, for secondary metabolite production, slightly lower temperatures (e.g., 30°C) can sometimes be beneficial by slowing down cell division and redirecting metabolic resources towards secondary metabolism. It is recommended to perform a temperature optimization experiment (e.g., 25°C, 30°C, 37°C).

Frequently Asked Questions (FAQs)

Data Presentation

Erythromycin Concentration (% of MIC)Relative this compound Analog Yield (Fold Change)
0 (Control)1.0
102.5
255.8
508.2
754.1
100 (MIC)0.5

Experimental Protocols

  • Determine the Minimal Inhibitory Concentration (MIC) of Erythromycin:

    • Prepare a series of twofold dilutions of erythromycin in your chosen culture medium in a 96-well plate.

    • Inoculate each well with your E. coli strain to a final OD₆₀₀ of approximately 0.05.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.

    • Inoculate a larger volume of culture medium with your E. coli strain and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Divide the culture into smaller, equal volumes.

    • Add erythromycin to each sub-culture at different sublethal concentrations (e.g., 0%, 10%, 25%, 50%, and 75% of the MIC).

    • Continue to incubate the cultures under the same conditions for a set period (e.g., 8-12 hours).

  • Sample Collection:

    • Harvest the bacterial cultures by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Preparation:

  • Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

    • Filter to remove the sodium sulfate.

    • Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for analysis.

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

Visualizations

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm AI3 This compound QseC_receptor QseC AI3->QseC_receptor Binds Epi_Norepi Epinephrine/ Norepinephrine Epi_Norepi->QseC_receptor Binds QseC_kinase QseC (Kinase Domain) QseC_receptor->QseC_kinase QseB QseB QseC_kinase->QseB Phosphorylates ADP ADP QseC_kinase->ADP QseB_P QseB-P LEE_expression LEE Gene Expression QseB_P->LEE_expression Activates Virulence Virulence Factors LEE_expression->Virulence Leads to ATP ATP ATP->QseC_kinase Yield_Optimization_Workflow cluster_planning Phase 1: Planning & Strain Selection cluster_optimization Phase 2: Culture Condition Optimization cluster_analysis Phase 3: Extraction & Analysis cluster_evaluation Phase 4: Evaluation & Iteration A Select High-Yield Bacterial Strain B Define Baseline Culture Conditions A->B C Optimize Media Components (Carbon, Nitrogen, Precursors) B->C D Optimize Physical Parameters (Temperature, pH, Aeration) C->D E Induce Cellular Stress (e.g., Sublethal Antibiotics) D->E F Liquid-Liquid Extraction of this compound E->F G LC-MS/MS Quantification F->G H Analyze Yield Data G->H I Iterate Optimization Steps H->I J Scale-Up Production H->J If Yield is Optimal I->C Refine Conditions

References

Technical Support Center: AI-3 Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

AI3_Signaling_Pathway AI3 AI-3 QseC QseC (Sensor Kinase) AI3->QseC Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC QseB QseB (Response Regulator) QseC->QseB Phosphorylation LEE_promoter LEE Promoter QseB->LEE_promoter Activation Reporter_Gene Reporter Gene (e.g., luciferase) LEE_promoter->Reporter_Gene Transcription Signal Quantifiable Signal (e.g., Light) Reporter_Gene->Signal Translation & Reaction

Troubleshooting Guide

Troubleshooting_Workflow Start Problem with this compound Assay Check_Signal Evaluate Signal: Low, High, or Variable? Start->Check_Signal Low_Signal Low or No Signal Check_Signal->Low_Signal Low/None High_Background High Background Signal Check_Signal->High_Background High High_Variability High Variability Check_Signal->High_Variability Variable Check_Reagents Check Reagents & Standards Low_Signal->Check_Reagents Check_Protocol Review Assay Protocol High_Background->Check_Protocol Check_Reporter Check Reporter Strain High_Variability->Check_Reporter Check_Reagents->Check_Reporter Check_Reporter->Check_Protocol Check_Matrix Investigate Matrix Effects Check_Protocol->Check_Matrix Solution Implement Solutions Check_Matrix->Solution

Category 1: Signal-Related Issues

Q1: I am getting a very low or no signal from my samples and even my positive controls. What could be the problem?

A low or absent signal can be due to several factors, ranging from reagent integrity to the health of the reporter strain.

Possible Causes and Solutions:

CauseRecommended Action
Degraded this compound Standard or Samples Prepare fresh this compound standards for each experiment. Ensure proper storage of samples (typically at -20°C or -80°C).
Inactive Luciferase Substrate Use a fresh, properly stored stock of luciferase substrate. Protect the substrate from light and repeated freeze-thaw cycles.
Poor Reporter Strain Viability Culture the reporter strain under optimal growth conditions (temperature, aeration, and media). Use a fresh overnight culture for the assay. Perform a viability check (e.g., plating for CFUs).
Suboptimal Assay Conditions Optimize incubation times and temperatures for both the sample with the reporter strain and the luciferase reaction.
Incorrect Instrument Settings Ensure the luminometer is set to the correct sensitivity and integration time for your assay.

Experimental Protocol: Validating Reporter Strain Response

  • Inoculate fresh media with the overnight culture to an OD600 of approximately 0.1.

  • Incubate the plate at the optimal growth temperature with shaking for the recommended time.

  • Measure the luminescence using a plate reader.

Q2: My negative controls show a very high background signal. What are the potential causes?

High background can mask the true signal from your samples, leading to inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Action
Contaminated Media or Reagents Use sterile, fresh media and reagents. Filter-sterilize all solutions.
Autofluorescence/Autoluminescence of Sample Matrix Run a blank with just the sample matrix and media to quantify its intrinsic signal. If high, consider sample purification steps.
Reporter Strain "Leaky" Promoter The reporter promoter may have some basal activity. Ensure the strain is grown under non-inducing conditions before the assay. If inherently high, a different reporter strain may be needed.
Cross-Contamination Between Wells Use careful pipetting techniques. Use a new pipette tip for each sample and reagent addition.
Light Leakage in Microplate Use high-quality, opaque white microplates designed for luminescence assays to prevent light from one well interfering with another.
Category 2: Data Quality and Reproducibility

Q3: I am observing high variability between my technical replicates. How can I improve the precision of my assay?

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Pipetting Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, consider using a multichannel pipette.
Uneven Cell Distribution Ensure the reporter strain culture is well-mixed before aliquoting into the assay plate.
Edge Effects in Microplate Avoid using the outer wells of the 96-well plate as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or water.
Fluctuations in Incubation Temperature Use an incubator with stable and uniform temperature distribution.
Inconsistent Growth Phase of Reporter Strain Always start your assay with a reporter strain culture in the same growth phase (e.g., early to mid-logarithmic phase). The production of this compound and the responsiveness of the reporter can be growth-phase dependent.[4]

Experimental Protocol: Assessing and Mitigating Matrix Effects

Sample matrix effects occur when components in your sample interfere with the assay, leading to either suppression or enhancement of the signal.[5][6][7][8]

  • Spike-and-Recovery Experiment:

    • Prepare two sets of samples:

    • Calculate the percent recovery: (Signal from Set A / Signal from Set B) * 100%.

    • A recovery significantly different from 100% (e.g., <80% or >120%) indicates the presence of matrix effects.[5]

  • Serial Dilution:

    • If matrix effects are detected, perform a serial dilution of your sample.

    • If the calculated concentration (after correcting for the dilution factor) becomes consistent at higher dilutions, this suggests that the interfering substance has been diluted out.

Category 3: Assay Controls and Validation

Proper controls are critical for the validation and interpretation of your results.

Essential Controls:

ControlPurpose
Negative Control (Media Blank) To determine the background signal of the assay medium and reporter strain.
Positive Control (Known this compound concentration) To ensure the assay is working correctly and the reporter strain is responsive.
Standard Curve A series of known this compound concentrations used to quantify the amount of this compound in unknown samples.
Untreated Sample Control To measure the basal level of this compound in your sample without any experimental treatment.
Reporter Strain Viability Control To confirm that any observed decrease in signal is not due to cell death caused by sample toxicity. This can be done by plating a sample of the reporter cells after the assay.

A robust standard curve is the foundation of accurate quantification.

Protocol for Standard Curve Preparation:

  • Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or buffer). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the assay, thaw an aliquot and prepare a fresh serial dilution series in the same medium used for the assay.

  • Use a sufficient number of data points (typically 6-8) to cover the expected concentration range of your samples.

  • Run the standard curve on every plate to account for inter-assay variability.

Q6: I suspect there might be cross-reactivity with other signaling molecules in my sample. How can I check for this?

Testing for Cross-Reactivity:

  • If a significant signal is produced , it indicates cross-reactivity. In such cases, sample purification or the use of a more specific reporter strain may be necessary.

References

Technical Support Center: Optimizing Experimental Conditions for AI-3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guides

Guide 1: LEE1::lacZ Reporter Assay

Issue 1: High Background Signal in Negative Controls

  • Possible Cause 1: Contamination of Media or Reagents. Bacterial or fungal contamination can lead to non-specific activation of the reporter system.

    • Solution: Use fresh, sterile media and reagents. Filter-sterilize all prepared solutions.

    • Solution: Ensure your negative control (e.g., conditioned medium from a ΔluxS mutant or uninoculated medium) is consistent across experiments. Subtract the average background signal from your experimental values.

    • Solution: Use fresh pipette tips for each sample and be meticulous during plate setup.[6]

Issue 2: Low or No Signal in Positive Controls/Experimental Samples

    • Solution: Prepare fresh conditioned medium for each experiment. Store conditioned medium at -80°C for long-term storage and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Low Reporter Strain Viability. The reporter strain may not be healthy or in the correct growth phase.

    • Solution: Use a fresh overnight culture of the reporter strain to inoculate your assay. Ensure cells are in the mid-exponential growth phase for optimal responsiveness.

  • Possible Cause 3: Suboptimal Assay Conditions. Incubation times, temperature, or reagent concentrations may not be optimal.

    • Solution: Optimize incubation times for both the reporter strain with the conditioned medium and the subsequent β-galactosidase reaction. Ensure the temperature is maintained at 37°C. Verify the concentration of all reagents, especially the ONPG substrate.[4]

    • Solution: Consider using a more sensitive reporter system or increasing the concentration of the conditioned medium. If possible, use a stronger, constitutively active promoter as a positive control for the reporter machinery itself.[2]

Issue 3: High Variability Between Replicates

  • Possible Cause 1: Pipetting Inaccuracies. Small variations in the volumes of cells, conditioned medium, or assay reagents can lead to significant differences in results.

    • Solution: Use calibrated pipettes and take care to pipette accurately. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[6]

  • Possible Cause 2: Inconsistent Cell Density. The number of reporter cells can vary between wells.

    • Solution: Ensure the reporter culture is well-mixed before aliquoting into the assay plate. Normalize the reporter signal to cell density (OD600).[7]

  • Possible Cause 3: Edge Effects in Microplates. Wells on the edge of a 96-well plate can experience different temperature and evaporation rates, leading to variability.

    • Solution: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with sterile water or media to create a humidity barrier.

Quantitative Data Summary

Concentration of AI-3 (nM)β-Galactosidase Activity (Miller Units)Standard Deviation
0 (Control)50± 5
5150± 15
10300± 25
25600± 50
50950± 70
1001200± 90
Treatment (100 µM)Fold Induction of LEE1 ExpressionStandard Deviation
Control (Uninoculated Medium)1.0-
This compound Conditioned Medium8.5± 0.7
Epinephrine7.9± 0.6
Norepinephrine7.5± 0.5

Experimental Protocols

Protocol 1: Preparation of this compound Containing Conditioned Medium
  • Inoculate a single colony of wild-type EHEC into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into 50 mL of Dulbecco's Modified Eagle Medium (DMEM) in a T75 flask.

  • Incubate the culture at 37°C with 5% CO2 without shaking for 6-8 hours (until it reaches an OD600 of approximately 0.8-1.0).

  • Transfer the culture to a centrifuge tube and pellet the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and filter-sterilize it through a 0.22 µm filter to remove any remaining bacteria.[8]

  • The sterile conditioned medium can be used immediately or stored in aliquots at -80°C.

Protocol 2: LEE1::lacZ Reporter Bioassay for this compound Activity
  • Inoculate a single colony of the LEE1::lacZ reporter E. coli strain into 5 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The following day, dilute the overnight culture 1:50 into fresh LB broth with antibiotic and grow to an OD600 of 0.4-0.5.

  • In a 96-well microtiter plate, add 50 µL of the reporter strain culture to each well.

  • Incubate the plate at 37°C for 4-6 hours with gentle shaking.

  • After incubation, measure the OD600 of each well to determine cell density.

  • To perform the β-galactosidase assay, add 10 µL of 0.1% SDS and 10 µL of chloroform to each well and vortex briefly to lyse the cells.[9]

  • Add 20 µL of 4 mg/mL o-nitrophenyl-β-D-galactopyranoside (ONPG) to each well.

  • Incubate the plate at 37°C and monitor the development of a yellow color.

  • Stop the reaction by adding 50 µL of 1 M Na2CO3.[1]

  • Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for cell debris).

  • Calculate β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [ (A420 - 1.75 × A550) ] / (t × v × OD600) where:

    • t = reaction time in minutes

    • v = volume of culture assayed in mL

    • A420 and A550 are the absorbances of the reaction mixture

    • OD600 is the cell density at the start of the assay

Visualizations

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm This compound This compound QseC QseC This compound->QseC Epinephrine Epinephrine Epinephrine->QseC Norepinephrine Norepinephrine Norepinephrine->QseC QseE QseE QseC->QseE Phosphorylation QseB QseB QseC->QseB Phosphorylation QseF QseF QseE->QseF Phosphorylation QseB_P QseB-P Flagellar_Genes Flagellar Genes QseB_P->Flagellar_Genes Transcription Regulation QseF_P QseF-P LEE_Genes LEE Genes QseF_P->LEE_Genes Transcription Regulation

Experimental_Workflow A Prepare this compound Conditioned Medium C Incubate Reporter with Conditioned Medium A->C B Grow LEE1::lacZ Reporter Strain B->C D Measure Cell Density (OD600) C->D E Perform β-Galactosidase Assay C->E F Measure Absorbance (A420, A550) E->F G Calculate Miller Units F->G

Troubleshooting_Logic cluster_bg High Background Solutions cluster_ls Low Signal Solutions cluster_hv High Variability Solutions Start Problem Encountered High_Bg High Background? Start->High_Bg Low_Signal Low/No Signal? Start->Low_Signal High_Var High Variability? Start->High_Var Bg_Sol1 Check for Contamination High_Bg->Bg_Sol1 Bg_Sol2 Confirm Negative Control Activity High_Bg->Bg_Sol2 Bg_Sol3 Improve Pipetting Technique High_Bg->Bg_Sol3 Ls_Sol1 Prepare Fresh Conditioned Medium Low_Signal->Ls_Sol1 Ls_Sol2 Optimize Reporter Cell Health Low_Signal->Ls_Sol2 Ls_Sol3 Optimize Assay Conditions Low_Signal->Ls_Sol3 Hv_Sol1 Calibrate Pipettes Use Master Mix High_Var->Hv_Sol1 Hv_Sol2 Normalize to Cell Density High_Var->Hv_Sol2 Hv_Sol3 Avoid Plate Edge Effects High_Var->Hv_Sol3

Caption: Troubleshooting Flowchart.

References

How to prevent the degradation of Autoinducer-3 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

  • pH: Highly acidic or alkaline conditions can lead to hydrolysis or rearrangement of the pyrazinone ring.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or even ambient light can cause photodegradation of the heterocyclic ring structure.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Enzymatic Activity: Although pyrazinones are generally more resistant to enzymatic degradation than peptides, the presence of specific enzymes in complex biological media could potentially modify the molecule.

ParameterRecommended ConditionRationale
Temperature -20°C for short-term storage (days to weeks)-80°C for long-term storage (months to years)Reduces the rate of chemical reactions that lead to degradation.
Solvent Anhydrous DMSO for stock solutionsAqueous buffers for working solutions (prepare fresh)DMSO is a good solvent for many organic molecules and is less reactive than protic solvents. Preparing aqueous solutions fresh minimizes hydrolysis.
pH of Aqueous Solutions Neutral pH (6.5-7.5)Avoids acid or base-catalyzed degradation.
Light Exposure Store in amber or opaque vialsProtects the compound from photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possibleMinimizes oxidation.
Container Tightly sealed glass vials with PTFE-lined capsPrevents evaporation of the solvent and contamination.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of AI-3 bioactivity in a previously effective solution. Degradation of this compound due to improper storage (e.g., prolonged storage at 4°C, exposure to light, repeated freeze-thaw cycles).Prepare a fresh working solution from a new aliquot of the frozen stock solution. If the problem persists, prepare a new stock solution from solid this compound.
Inconsistent results between experiments. Inconsistent age or handling of this compound working solutions.Prepare fresh working solutions for each experiment. Standardize the time between solution preparation and use.
Precipitation observed in the this compound solution. The solubility of this compound may be limited in the aqueous buffer, or the compound may have degraded into less soluble products.Ensure the final concentration of DMSO from the stock solution is compatible with your experimental system and does not exceed the solubility limit of this compound in the final buffer. Prepare fresh solutions and visually inspect for precipitation before use.
Unexpected changes in the pH of the experimental media after adding this compound. The this compound solution (if prepared in a non-buffered solvent) may be altering the pH of your media.Ensure your experimental media is sufficiently buffered to handle the addition of the this compound solution.

Experimental Protocols

Protocol 1: Preparation and Storage of Autoinducer-3 Stock Solution

  • Materials:

    • Solid Autoinducer-3 (or analog)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber or opaque glass vials with PTFE-lined caps

    • Calibrated balance

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes in the amber or opaque glass vials. This will minimize the number of freeze-thaw cycles for the entire stock.

    • If possible, flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Autoinducer-3 Working Solution

  • Materials:

    • Sterile experimental buffer (e.g., PBS, cell culture media)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Briefly centrifuge the vial to collect the solution at the bottom.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.

    • Mix thoroughly by gentle pipetting or vortexing.

    • Use the freshly prepared working solution immediately. Do not store aqueous working solutions.

Visualizations

AI3_Handling_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Solid this compound weigh Weigh Solid start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Experimental Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for the preparation and handling of Autoinducer-3 solutions to minimize degradation.

Troubleshooting_Degradation start Inconsistent or Negative Experimental Results? check_solution Is the this compound working solution freshly prepared? start->check_solution check_stock How many times has the stock aliquot been freeze-thawed? check_solution->check_stock Yes prepare_fresh_working Prepare a fresh working solution. check_solution->prepare_fresh_working No check_storage Was the stock stored correctly at -80°C in a sealed, dark vial? check_stock->check_storage Once or never use_new_stock Use a new, un-thawed stock aliquot. check_stock->use_new_stock Multiple times prepare_new_stock Prepare a new stock solution from solid. check_storage->prepare_new_stock No other_factors Consider other experimental variables. check_storage->other_factors Yes prepare_fresh_working->other_factors If problem persists use_new_stock->other_factors If problem persists

Technical Support Center: Overcoming Solubility Issues with AI-3 for In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Autoinducer-3 (Quorum-Sensing Molecule)

Frequently Asked Questions (FAQs)

A1: Autoinducer-3 is a bacterial signaling molecule involved in inter-kingdom communication and the regulation of virulence genes.[1][2] As a pyrazinone-based compound, it possesses hydrophobic properties, which can lead to poor solubility in aqueous cell culture media, causing precipitation and inaccurate effective concentrations in in vitro assays.

Q2: What are the typical solvents for preparing Autoinducer-3 stock solutions?

A3: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (cell culture medium). The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate out of the solution.[5]

Q4: What is the general signaling pathway activated by Autoinducer-3?

Troubleshooting Guide for AI-3 Precipitation

If you are experiencing precipitation of Autoinducer-3 in your in vitro assays, consider the following troubleshooting steps.

Initial Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize solvent toxicity and its effect on solubility.[2][9]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution. Gradually add the pre-warmed aqueous buffer to the DMSO stock to prevent a sudden polarity shock.[5]

Advanced Troubleshooting:

  • Use of a Co-solvent: In some cases, the inclusion of a pharmaceutically acceptable co-solvent in the final medium can improve the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: For particularly challenging solubility issues, complexation with a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance aqueous solubility.[5]

  • Sonication: Brief sonication of the solution after dilution can help to redissolve small amounts of precipitate and create a more uniform dispersion.[9]

Data Presentation: Solubility Profile of Autoinducer-3

As specific quantitative solubility data for Autoinducer-3 is not widely available, the following table is based on the general solubility characteristics of related pyrazinone compounds.

SolventSolubilityRecommendations
Water Low to ModerateNot recommended for primary stock solutions.
DMSO HighRecommended for preparing high-concentration stock solutions.
Ethanol HighA suitable alternative to DMSO for stock solutions.
Cell Culture Media LowFinal concentration should be carefully optimized to avoid precipitation.
Experimental Protocols
  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Pre-warm the cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired working concentration.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

AI3_Workflow Experimental Workflow for this compound Dilution cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_final Final Application cluster_troubleshoot Troubleshooting stock 1. Prepare High-Concentration Stock in 100% DMSO prewarm 2. Pre-warm Cell Culture Medium to 37°C dilute 3. Perform Stepwise Dilution (Add stock to medium slowly) prewarm->dilute check 4. Visually Inspect for Precipitation dilute->check apply 5. Add to In Vitro Assay check->apply Solution is Clear precipitate Precipitation Observed check->precipitate Precipitate Forms lower_conc Lower Final Concentration precipitate->lower_conc optimize_dmso Optimize DMSO Concentration precipitate->optimize_dmso AI3_Signaling Autoinducer-3 (this compound) Signaling Pathway in EHEC cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 This compound / Epinephrine QseC QseC (Sensor Kinase) AI3->QseC Binds and Activates QseB QseB (Response Regulator) QseC->QseB Phosphorylates LEE LEE Gene Expression QseB->LEE Activates Transcription Flagella Flagellar Gene Expression QseB->Flagella Activates Transcription Nrf2_Pathway This compound (CAS 882288-28-0) and the Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AI3 This compound (Activator) Nrf2_Keap1 Nrf2-Keap1 Complex AI3->Nrf2_Keap1 Disrupts Interaction Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Gene Expression (e.g., HO-1) ARE->Genes Induces Transcription

References

Technical Support Center: AI-3 Quorum Sensing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

  • Genetic Controls:

    • qseB knockout mutant: To confirm the signal is transduced through the canonical response regulator.

  • Pharmacological Controls:

    • Adrenergic antagonists: To block the QseC receptor and confirm the observed effect is mediated through it.

  • Compound Controls:

    • Structurally similar but inactive molecules: To ensure the observed effect is not due to a general chemical property of the compound.

Troubleshooting Guides

Problem 1: Inconsistent or no response to AI-3 treatment.
Possible Cause Troubleshooting Step
Degradation of this compound Ensure proper storage of this compound stocks (typically at -20°C or below). Prepare fresh working solutions for each experiment.
Incorrect Dosage Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental system.
Cell Viability Issues Check cell viability using a standard assay (e.g., trypan blue exclusion or MTT assay) to ensure the lack of response is not due to cell death.
Receptor Saturation If using high concentrations of this compound, you may be observing receptor saturation. Lower the concentration range in your dose-response experiments.
Problem 2: High background signal in reporter assays.
Possible Cause Troubleshooting Step
Leaky Promoter in Reporter Construct Sequence your reporter plasmid to confirm the integrity of the promoter and reporter gene. Test the basal activity of the reporter in a non-responsive cell line.
Contamination of Reagents Use sterile, filtered reagents. Test for endotoxin contamination, which can non-specifically activate some cellular pathways.
Cross-reactivity with Media Components Test the response of your reporter system to the media alone and in the presence of the vehicle used to dissolve this compound.
Problem 3: Observed effect is not blocked by adrenergic antagonists.
Possible Cause Troubleshooting Step
Non-specific Antagonist Ensure you are using an antagonist known to be effective against QseC. Consult the literature for appropriate choices and concentrations.
Incorrect Antagonist Concentration Perform a dose-inhibition curve to determine the IC50 of the antagonist in your system.
Non-canonical Signaling Consider the possibility of a QseC-independent pathway. Use qseC knockout cells to test this hypothesis.
Compound Interference The experimental compound may be interfering with the antagonist's binding. Perform a competitive binding assay.

Experimental Protocols & Data

Protocol 1: QseC Gene Knockout in E. coli (Illustrative Example)

This protocol is a generalized example based on the lambda red recombinase method.

  • Preparation of Electrocompetent Cells:

    • Grow the recipient E. coli strain containing the pKD46 plasmid (expressing the lambda red recombinase) at 30°C in SOB medium with ampicillin to an OD600 of 0.4-0.6.

    • Induce the expression of the recombinase by adding L-arabinose to a final concentration of 0.2% and incubate for an additional hour.

    • Wash the cells multiple times with ice-cold 10% glycerol to make them electrocompetent.

  • Generation of the Knockout Cassette:

    • Design primers with 5' extensions homologous to the regions flanking the qseC gene and 3' ends that anneal to a template plasmid containing a selectable marker (e.g., a kanamycin resistance gene).

    • PCR amplify the resistance cassette.

  • Electroporation and Selection:

    • Electroporate the purified PCR product into the prepared electrocompetent cells.

    • Recover the cells in SOC medium for 1-2 hours at 37°C.

    • Plate the cells on LB agar containing kanamycin to select for successful recombinants.

  • Verification of Knockout:

    • Confirm the correct insertion of the resistance cassette and deletion of the qseC gene by colony PCR using primers flanking the qseC locus and internal to the resistance cassette.

    • Further verify the knockout by sequencing the PCR product.

Protocol 2: Competitive Binding Assay (Illustrative Example)

This protocol provides a general framework for a competitive binding assay using a fluorescently labeled ligand.

  • Cell Preparation:

    • Grow cells expressing the QseC receptor to the appropriate density.

    • Wash and resuspend the cells in a suitable binding buffer (e.g., PBS with 0.1% BSA).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a fluorescently labeled competitor that binds to QseC (e.g., a fluorescent derivative of an adrenergic antagonist).

    • Include controls for non-specific binding (e.g., a high concentration of an unlabeled antagonist).

  • Incubation and Measurement:

    • Incubate the plate at room temperature or 4°C for a predetermined time to allow binding to reach equilibrium.

    • Wash the cells to remove unbound ligand.

    • Measure the fluorescence intensity in each well using a plate reader or flow cytometer.

  • Data Analysis:

Quantitative Data Summary (Illustrative)
Compound Receptor Assay Type Value
This compoundQseCReporter Gene Assay (LEE1)EC50: ~150 nM
EpinephrineQseCReporter Gene Assay (LEE1)EC50: ~50 nM
PhentolamineQseCCompetitive Binding vs. This compoundIC50: ~500 nM
PropranololQseCCompetitive Binding vs. This compoundIC50: >10 µM

Visualizations

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AI3 This compound QseC QseC (Sensor Kinase) AI3->QseC binds Epi Epinephrine/ Norepinephrine Epi->QseC binds QseB QseB (Response Regulator) QseC->QseB phosphorylates DNA Target Gene Promoters (e.g., LEE1) QseB->DNA binds Transcription Virulence Gene Transcription DNA->Transcription activates Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., no response, off-target effect) Check_Controls Verify Genetic and Pharmacological Controls Start->Check_Controls Check_Controls->Start Controls Failed (Re-run experiment) Dose_Response Perform Dose-Response/ Inhibition Curve Check_Controls->Dose_Response Controls OK Knockout_Test Test in qseC Knockout Strain Dose_Response->Knockout_Test Binding_Assay Perform Competitive Binding Assay Knockout_Test->Binding_Assay Response Persists Resolved Issue Resolved/ Pathway Confirmed Knockout_Test->Resolved Response Abolished Non_Canonical Investigate Non-Canonical Pathways Binding_Assay->Non_Canonical

References

Best practices for storing and handling Autoinducer-3

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

  • Possible Cause: Issues with the bacterial strain or reporter system.

    • Solution: Verify the integrity of your bacterial strain, ensuring it has a functional QseBC signaling pathway. If using a reporter strain, confirm its responsiveness with a known agonist.

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: While DMSO and ethanol are generally effective, for specific applications, other organic solvents may be tested. Gentle warming and vortexing can aid in dissolution.

Data Presentation

Table 1: Recommended Storage and Handling of Autoinducer-3

ParameterSolid AI-3This compound Stock Solution (in DMSO/Ethanol)
Storage Temperature -20°C or lower for long-term storage-20°C for short-term (weeks), -80°C for long-term (months)
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Overlay with an inert gas before sealing and freezing
Light Exposure Store in a light-protected containerUse amber vials or wrap tubes in aluminum foil
Freeze-Thaw Cycles MinimizeAliquot into single-use volumes to avoid repeated cycles
Recommended Solvent High-purity, anhydrous DMSO or EthanolN/A

Experimental Protocols

  • Materials:

    • Autoinducer-3 (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

    • Sterile, amber microcentrifuge tubes or clear tubes wrapped in foil

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • If not for immediate use, flush the headspace of the tube with an inert gas.

    • Seal the tube tightly and store at -80°C for long-term storage.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the EHEC strain of interest into Luria-Bertani (LB) broth.

    • Grow overnight at 37°C with shaking.

  • Experimental Setup:

    • Dilute the overnight culture 1:100 into fresh Dulbecco's Modified Eagle Medium (DMEM).

    • Incubate the cultures at 37°C with shaking.

  • Sample Collection and Analysis:

    • Collect bacterial cells at different time points (e.g., early-log, mid-log, and stationary phase).

    • Isolate total RNA from the bacterial pellets.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target virulence genes (e.g., ler, espA, tir).

    • Normalize the expression of target genes to a housekeeping gene.

Mandatory Visualization

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 Autoinducer-3 QseC QseC (Sensor Kinase) AI3->QseC binds Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC binds P P QseC->P Autophosphorylation QseB QseB (Response Regulator) QseB_P QseB-P P->QseB Phosphotransfer Virulence_Genes Virulence Genes (e.g., LEE operon) QseB_P->Virulence_Genes Regulates Transcription Motility_Genes Motility Genes (e.g., flhDC) QseB_P->Motility_Genes Regulates Transcription

AI3_Experimental_Workflow start Start culture Overnight culture of EHEC strain start->culture dilution Dilute culture 1:100 in fresh DMEM culture->dilution treatment Add this compound dilutions and vehicle control dilution->treatment incubation Incubate at 37°C with shaking treatment->incubation collection Collect cells at different time points incubation->collection rna_isolation Isolate total RNA collection->rna_isolation qrt_pcr Perform qRT-PCR for target gene expression rna_isolation->qrt_pcr analysis Analyze fold change relative to control qrt_pcr->analysis end End analysis->end

References

Validation & Comparative

A Comparative Analysis of AI-3 and Other Bacterial Autoinducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Autoinducer Activity

Autoinducer ClassSpecific MoleculeTest Organism/SystemReported Activity (Concentration)Reference
AI-3 3,6-dimethylpyrazin-2-oneEnterohemorrhagic E. coli (EHEC)Activates virulence gene expression at 5 nM[1]
AI-2 (2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran-borateVibrio harveyi MM32EC50 = 0.65 µM[2]
Propyl-DPD analogSalmonella typhimuriumIC50 ≈ 5 µM[3]
Hexyl-DPD analogVibrio harveyiEC50 = 6.92 ± 1.82 µM[4]
AHLs N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)Agrobacterium tumefaciens NTL4Detection limit ≈ 100-300 nM[5]
N-Butanoyl-L-homoserine lactone (C4-HSL)Pseudomonas aeruginosa PAO-SC4EC50 > 1 mM[6]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Pseudomonas aeruginosa PAO-SC4EC50 ≈ 1 µM[6]
AIPs AIP-I D5A (antagonist)Staphylococcus aureus (agr group I-IV)IC50 in low to sub-nanomolar range[7]
Bnc3 (antagonist)Staphylococcus aureus (agr group I-IV)IC50 in low to sub-nanomolar range[7]
AIP-IVStaphylococcus aureusIC50 = 2.80 ± 0.17 nM (in ELISA)[8]

Signaling Pathways

The signaling mechanisms of these autoinducers vary significantly, reflecting their diverse evolutionary origins and functions.

This compound Signaling Pathway in EHEC

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 This compound QseC QseC (Sensor Kinase) AI3->QseC Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC QseB QseB (Response Regulator) QseC->QseB Phosphorylation KdpE KdpE QseC->KdpE Phosphorylation P_QseB P-QseB P_KdpE P-KdpE Flagellar_genes Flagellar Genes P_QseB->Flagellar_genes Transcription Regulation LEE_genes LEE Virulence Genes P_KdpE->LEE_genes Transcription Regulation Autoinducer_Signaling_Pathways cluster_AHL AHL Signaling (Gram-negative) cluster_AIP AIP Signaling (Gram-positive) cluster_AI2 AI-2 Signaling (Gram-negative/positive) AHL_out AHL AHL_in AHL AHL_out->AHL_in Diffusion LuxI LuxI (Synthase) LuxI->AHL_out LuxR LuxR (Receptor/Regulator) Target_Genes_AHL Target Genes LuxR->Target_Genes_AHL Activation AHL_in->LuxR AgrD AgrD (Precursor) AgrB AgrB (Processing/ Export) AgrD->AgrB AIP AIP AgrB->AIP AgrC AgrC (Sensor Kinase) AIP->AgrC AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P_AgrA P-AgrA Target_Genes_AIP Target Genes P_AgrA->Target_Genes_AIP Activation LuxS LuxS (Synthase) AI2_out AI-2 LuxS->AI2_out LuxP LuxP/LsrB (Receptor) AI2_out->LuxP Signaling_Cascade Signaling Cascade LuxP->Signaling_Cascade Target_Genes_AI2 Target Genes Signaling_Cascade->Target_Genes_AI2 Experimental_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_measurement Data Acquisition & Analysis Autoinducers Prepare Autoinducer Stocks (this compound, AI-2, AHL, AIP) Plate_Setup Set up 96-well plates with serial dilutions of autoinducers Autoinducers->Plate_Setup Reporters Prepare Reporter Strains (EHEC, V. harveyi, A. tumefaciens, S. aureus) Add_Reporters Add respective reporter strains to the wells Reporters->Add_Reporters Plate_Setup->Add_Reporters Incubation Incubate under optimal conditions for each assay Add_Reporters->Incubation Readout Measure reporter output (β-gal, Luminescence, Fluorescence) Incubation->Readout Normalization Normalize to cell density (OD600) Readout->Normalization Dose_Response Generate dose-response curves Normalization->Dose_Response EC50_IC50 Calculate EC50/IC50 values Dose_Response->EC50_IC50

References

A Comparative Analysis of AI-3/Epinephrine Signaling Across Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the QseBC-mediated signaling cascade in Escherichia coli, Salmonella Typhimurium, and Klebsiella pneumoniae, with insights into Aeromonas hydrophila.

The Core Signaling Pathway: A General Overview

Comparative Analysis of AI-3 Signaling Components and Phenotypes

FeatureEscherichia coli (EHEC O157:H7)Salmonella enterica serovar TyphimuriumKlebsiella pneumoniaeAeromonas hydrophila
QseBC System Present YesYesYesYes[3]
Signals Sensed This compound, Epinephrine, Norepinephrine[2]This compound, Epinephrine, Norepinephrine[4]Epinephrine, Norepinephrine (presumed this compound)[5]Norepinephrine (presumed this compound)[6]
Role of QseC in Virulence Activator of virulence[2]Activator of virulence[3]Negative regulator of virulence[5]Positive regulator of virulence[6]
Effect of qseC Mutation on Motility Decreased motility[4]Decreased motility[7]Not significantly affected[6]Not significantly affected[6]
Effect of qseC Mutation on Biofilm Formation Decreased biofilm formation[4][8]No significant effect reported[9]Increased biofilm formation (~2-fold)[5]Increased biofilm formation[3]
Key Regulated Genes/Pathways Locus of Enterocyte Effacement (LEE), flagellar genes (flhDC)[2][10]Salmonella Pathogenicity Island 1 (SPI-1) genes (invF, sipA, sopB), flagellar genes (flhDC, fliA, motA)[3]Biofilm-associated genes (glgC, bcsA), Type VI Secretion System genes (virB4, virB6), siderophore biosynthesis genes (entC, entD)[5]Virulence genes (hly, ast, act, aerA)[6]
Fold Change in Gene Expression (qseC mutant vs. WT) ler (LEE1): delayed expression; espA, espB: reduced secretion[10]flhDC: ↓4-fold; invF: ↓2-fold; sipA: ↓5-fold; sopB: ↓2.5-fold[3]qseB: ↑~4-fold[5]hly, ast, act, aerA: down-regulated in the presence of NE[6]

Visualizing the Signaling Pathways and Experimental Workflows

To better understand the molecular mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

AI3_Signaling_Ecoli_Salmonella Figure 1: Generalized this compound/Epinephrine signaling pathway in E. coli and Salmonella. cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm This compound This compound QseC QseC This compound->QseC Epinephrine Epinephrine Epinephrine->QseC Norepinephrine Norepinephrine Norepinephrine->QseC QseB QseB QseC->QseB PO4 P_QseB P-QseB Virulence_Genes Virulence Genes (LEE, SPI-1, flhDC) P_QseB->Virulence_Genes Regulates

Biofilm_Assay_Workflow Figure 2: Workflow for Crystal Violet Biofilm Quantification. start Start: Bacterial Culture inoculate Inoculate into 96-well plate start->inoculate incubate Incubate (e.g., 48h at 37°C) inoculate->incubate wash1 Remove planktonic cells and wash with water incubate->wash1 stain Stain with 0.1% Crystal Violet (10-15 min) wash1->stain wash2 Wash to remove excess stain stain->wash2 dry Air dry wash2->dry solubilize Solubilize with 30% acetic acid dry->solubilize measure Measure absorbance (OD590) solubilize->measure end End: Quantify Biofilm measure->end Competitive_Index_Workflow Figure 3: Workflow for In Vivo Competitive Index Assay. start Start: Prepare WT and Mutant Bacterial Strains mix Mix WT and Mutant strains (1:1 ratio) start->mix infect Infect animal model (e.g., mouse) with the mixture mix->infect incubate Incubate for a defined period (e.g., 3 days) infect->incubate harvest Harvest organs (e.g., spleen, liver) incubate->harvest homogenize Homogenize organs and plate serial dilutions on selective and non-selective media harvest->homogenize count Count CFU for WT and Mutant strains homogenize->count calculate Calculate Competitive Index (CI): (Mutant_output / WT_output) / (Mutant_input / WT_input) count->calculate end End: Determine Virulence Attenuation calculate->end

References

Cross-Reactivity of AI-3 with Other Quorum Sensing Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AI-3 and its Primary Receptor: The QseBC System

Cross-Reactivity Profile of this compound

Quorum Sensing SystemReceptor TypeKnown Interaction with this compoundSupporting Evidence
This compound System Sensor Kinase (QseC)Primary Receptor This compound and its analogs bind to and activate the QseC sensor kinase, leading to autophosphorylation and downstream signaling.[2][3]
Host Adrenergic System Sensor Kinase (QseC)Cross-reactivity Epinephrine and norepinephrine bind to QseC, mimicking the this compound signal and activating virulence gene expression.[2][3][4][5]
Acyl-Homoserine Lactone (AHL) Systems LuxR-type transcriptional regulatorsNo direct evidence of cross-reactivity Studies have not yet reported direct binding or activation of LuxR-type receptors by this compound.
Autoinducer-2 (AI-2) System LsrB/LuxP periplasmic binding proteinsNo direct evidence of cross-reactivity The AI-2 and this compound signaling pathways are distinct in E. coli.[6]
Autoinducing Peptide (AIP) Systems Two-component systems (e.g., AgrC)No direct evidence of cross-reactivity These systems are primarily found in Gram-positive bacteria and have a different signaling molecule structure.

Signaling Pathways

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 This compound QseC QseC (Sensor Kinase) AI3->QseC binds Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC binds QseB QseB (Response Regulator) QseC->QseB phosphorylates Virulence_Genes Virulence & Motility Gene Expression QseB->Virulence_Genes regulates

Caption: this compound and host hormone signaling through the QseBC system.

Experimental Protocols for Assessing Cross-Reactivity

Reporter Gene Assays
  • Prepare Reporter Strains:

    • Obtain or construct bacterial reporter strains for various QS systems (e.g., E. coli DH5α carrying a plasmid with a LuxR-type receptor and its cognate promoter fused to gfp or lacZ).

  • Culture Preparation:

    • Grow the reporter strains overnight in appropriate media with selective antibiotics.

    • Subculture the strains to an early exponential phase (OD600 ~0.2-0.4).

  • Assay Setup:

    • In a 96-well microtiter plate, add a defined volume of the subcultured reporter strain to each well.

    • Include positive controls (the cognate autoinducer for the reporter system) and negative controls (vehicle/solvent).

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the reporter strain for a specified period (e.g., 4-6 hours).

  • Measurement of Reporter Activity:

    • For β-galactosidase assays, lyse the cells and add a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). Measure the absorbance at 420 nm.[6]

    • For luciferase assays, measure the luminescence using a luminometer.

    • For GFP assays, measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Normalize the reporter activity to cell density (OD600).

Reporter_Assay_Workflow start Start culture Culture Reporter Strain start->culture prepare_plate Prepare 96-well plate with reporter cells culture->prepare_plate add_compounds Add this compound, Positive Control, and Negative Control prepare_plate->add_compounds incubate Incubate at optimal temperature add_compounds->incubate measure Measure Reporter Activity (e.g., luminescence, fluorescence) incubate->measure analyze Analyze Data and Determine Cross-Reactivity measure->analyze end End analyze->end

Caption: Workflow for a heterologous reporter gene assay.
In Vitro Binding Assays

  • Protein Purification:

    • Express and purify the target quorum sensing receptor (e.g., a LuxR-type protein) and the QseC periplasmic domain as a control.

  • SPR Chip Preparation:

    • Immobilize the purified receptor onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Kinase Phosphorylation Assays

Protocol: In Vitro Kinase Phosphorylation Assay

  • Protein Purification:

    • Purify the cytoplasmic domain of the sensor kinase of interest.

  • Reaction Setup:

    • Include a positive control (the known activating signal for the kinase) and a negative control (vehicle).

  • Reaction and Detection:

    • Incubate the reactions at an appropriate temperature for a set time.

    • Stop the reaction and separate the proteins by SDS-PAGE.

    • Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated kinase.

  • Quantification:

Conclusion

References

Unraveling AI-3 Signaling: A Comparative Analysis of Natural vs. Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of AI-3 and Synthetic Analog Activity

CompoundStructureConcentrationFold Change in ler Gene Expression (vs. untreated)[1]qseC-Dependent Activity
This compound (Compound 6) 3,6-dimethylpyrazin-2-one5 nM~8Yes
Pyrazinone 1(structure not provided)5 nM~3Yes
Pyrazinone 3(structure not provided)5 nM~2.5Yes
DPO (Compound 7)3,5-dimethylpyrazin-2-ol5 nMNo significant changeN/A

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

1. Bacterial Strains and Growth Conditions:

  • Bacteria are grown overnight in Luria-Bertani (LB) broth.

  • Overnight cultures are diluted in fresh LB medium.

  • An untreated culture serves as the negative control.

  • Cultures are incubated to allow for gene expression to occur in response to the signaling molecules.

3. RNA Extraction and cDNA Synthesis:

  • Bacterial cells are harvested from the cultures.

  • Total RNA is extracted from the bacterial pellets using a commercially available RNA purification kit.

  • The concentration and purity of the extracted RNA are determined spectrophotometrically.

  • The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

  • Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.

4. qRT-PCR Analysis:

  • The qRT-PCR reaction is set up using a suitable master mix, the synthesized cDNA as a template, and specific primers for the target virulence genes (e.g., ler, espA, tir) and a housekeeping gene (e.g., rpoA) for normalization.

  • The reaction is run on a real-time PCR instrument.

  • The fold change in gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated control.[1]

Visualizing the this compound Signaling Pathway

AI3_Signaling_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound QseC QseC This compound->QseC Activates Analogs Analogs Analogs->QseC Activates/Inhibits Epinephrine Epinephrine Epinephrine->QseC QseE QseE Epinephrine->QseE Norepinephrine Norepinephrine Norepinephrine->QseC Norepinephrine->QseE QseB QseB QseC->QseB Phosphorylates QseF QseF QseE->QseF Phosphorylates Flagellar_Regulon Flagellar_Regulon QseB->Flagellar_Regulon Activates Transcription LEE_Regulon LEE_Regulon QseF->LEE_Regulon Activates Transcription

References

Independent Verification of the Published Structure of Autoinducer-3 (AI-3): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: AI-3 Analogs and Their Biological Activity

Compound NumberTrivial NameMolecular FormulaCalculated Mass (M+H)+Observed Mass (M+H)+
1 -C10H17N2OS+213.1056213.1067
2 -C8H13N2OS+185.0743185.0727
3 -C10H17N2OS+213.1056213.1067
4 -C9H15NO+167.1179167.1162
5 -C12H13N2O+201.1022201.1025
6 Pyrazinone 6C6H9N2O+125.0709125.0679

Data extracted from Kim et al., ACS Central Science, 2020.[1]

CompoundConcentrationler Fold ChangeespA Fold Changetir Fold Changestx2a Fold Change
Pyrazinone 1 5 µM~2.5~1.0 (qseC-independent)~1.0 (qseC-independent)~1.0 (qseC-independent)
Pyrazinone 3 5 µM~2.0No significant change~2.0No significant change
Pyrazinone 6 5 nM~3.5~3.0~3.0~2.5

Data represents approximate fold change as determined by qRT-PCR and is based on figures from Kim et al., ACS Central Science, 2020.[1]

Table 3: Comparison with Other Quorum-Sensing Molecules

Quorum-Sensing Molecule ClassGeneral StructureProducing BacteriaGeneral Function
This compound (Pyrazinones) Pyrazinone coreGram-negative and Gram-positive bacteriaVirulence, inter-kingdom signaling
Acyl-Homoserine Lactones (AHLs) Acylated homoserine lactone ringGram-negative bacteriaBiofilm formation, virulence, bioluminescence[4][5][6][7]
Autoinducer-2 (AI-2) Furanosyl borate diester (from DPD)Gram-negative and Gram-positive bacteriaInterspecies communication, biofilm formation, virulence[8][9][10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments as described in the primary literature.

Synthesis of 3,6-dimethylpyrazin-2-one (Pyrazinone 6)

The chemical synthesis of Pyrazinone 6 provides a crucial standard for its identification and biological testing. The published synthesis involves the condensation of two molecules of aminoacetone.[13][14]

  • Starting Material: L-threonine is oxidized by L-threonine-3-dehydrogenase (TDH) to produce L-2-amino-acetoacetate.

  • Decarboxylation: L-2-amino-acetoacetate spontaneously decarboxylates to form aminoacetone.

  • Dimerization and Cyclization: Two molecules of aminoacetone undergo a spontaneous condensation and subsequent oxidation to form the stable 3,6-dimethylpyrazin-2-one. The reaction is pH-dependent.

Structural Elucidation of this compound Analogs
  • High-Resolution Mass Spectrometry (HRMS): HRMS was used to determine the elemental composition of the isolated compounds, providing the molecular formulas listed in Table 1.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
  • Bacterial Strains and Growth Conditions: EHEC O157:H7 and its isogenic ΔqseC mutant were used. Bacteria were grown in DMEM at 37°C with 5% CO2 to an OD600 of approximately 1.0.

  • RNA Isolation and cDNA Synthesis: Total RNA was extracted from the bacterial cells, and residual DNA was removed with DNase treatment. The purified RNA was then reverse-transcribed to cDNA.

  • qRT-PCR: The relative abundance of transcripts for the target genes (ler, espA, tir, and stx2a) was quantified using SYBR Green-based qRT-PCR.[15][16][17][18] The expression levels were normalized to a housekeeping gene (e.g., rrsB).

Mandatory Visualization

AI3_Signaling_Pathway AI3 This compound / Epinephrine / Norepinephrine QseC QseC (Sensor Kinase) AI3->QseC binds QseE QseE (Sensor Kinase) AI3->QseE binds QseB QseB (Response Regulator) QseC->QseB phosphorylates Flagellar_Regulon Flagellar Regulon QseB->Flagellar_Regulon activates QseF QseF (Response Regulator) QseE->QseF phosphorylates LEE_Regulon LEE Regulon (Virulence) QseF->LEE_Regulon activates

AI3_Workflow cluster_0 Isolation and Identification cluster_1 Synthesis and Verification cluster_2 Biological Activity Assay Ecoli_Culture E. coli Culture Extraction Metabolite Extraction Ecoli_Culture->Extraction HPLC HPLC Fractionation Extraction->HPLC HRMS HRMS HPLC->HRMS NMR NMR Spectroscopy HPLC->NMR Structure_Elucidation Structure Elucidation HRMS->Structure_Elucidation NMR->Structure_Elucidation Spectra_Comparison Compare Spectra NMR->Spectra_Comparison Chemical_Synthesis Chemical Synthesis Structure_Elucidation->Chemical_Synthesis Chemical_Synthesis->Spectra_Comparison EHEC_Culture EHEC Culture Spectra_Comparison->EHEC_Culture Treatment Treat with Analogs EHEC_Culture->Treatment qRT_PCR qRT-PCR Treatment->qRT_PCR Gene_Expression Virulence Gene Expression qRT_PCR->Gene_Expression

References

A Comparative Guide to AI-2 and AI-3 Quorum Sensing Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Data Summary

FeatureAutoinducer-2 (AI-2)Autoinducer-3 (AI-3)
Molecule Class Furanosyl borate diester or its unborated precursor, derived from DPD (4,5-dihydroxy-2,3-pentanedione).[1][2]Pyrazinone derivatives (e.g., 3,6-dimethylpyrazin-2-one).[3][4]
Biosynthesis Synthesized by the LuxS enzyme as a byproduct of the activated methyl cycle, which processes S-ribosylhomocysteine.[5][6]Synthesized from threonine via threonine dehydrogenase (Tdh) and through "abortive" tRNA synthetase reactions, often under cellular stress.[4][7][8]
Key Enzyme(s) Pfs (S-adenosylhomocysteine nucleosidase), LuxS (S-ribosylhomocysteine lyase).[2]Tdh (Threonine dehydrogenase), tRNA synthetases.[3][7]
Receptor(s) Gram-negatives (Vibrionaceae): LuxP/LuxQ two-component system.[1][2] Gram-negatives (Enterobacteriaceae): LsrB (periplasmic binding protein of the Lsr transporter).[1][9] Other: PctA/TlpQ chemoreceptors in P. aeruginosa.[10]Gram-negatives: QseC (sensor histidine kinase of the QseBC two-component system).[8][11]
Signal Scope Considered a form of "universal" inter-species communication, though also debated as a metabolic byproduct.[5][6]Primarily involved in intra-species communication and inter-kingdom signaling with a host.[7][8]
Signaling Cascade Vibrio: LuxPQ phosphorelay cascade.[2] E. coli: Internalized via Lsr transporter, phosphorylated by LsrK, which derepresses the LsrR transcriptional repressor.[1][9]QseC sensor kinase detects this compound and host catecholamines (epinephrine/norepinephrine), leading to autophosphorylation and subsequent phosphorylation of the response regulator QseB.[11][12]
Key Functions Biofilm formation, motility, virulence, metabolic regulation.[10][13][14]Regulation of virulence genes (e.g., Locus of Enterocyte Effacement in EHEC), motility, and stress responses.[7][11]
Prevalence The luxS gene is widespread among both Gram-positive and Gram-negative bacteria.[1][6]The QseBC system is found in many Gram-negative bacteria, particularly pathogens.[8]

Signaling Pathways and Mechanisms

Autoinducer-2 (AI-2) Signaling

AI2_Signaling_Pathway cluster_synthesis AI-2 Synthesis (Cytoplasm) cluster_vibrio Vibrio spp. (Periplasm/Membrane) cluster_ecoli E. coli (Periplasm/Cytoplasm) SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine SAM->SAH Methylation Reactions SRH S-ribosylhomocysteine SAH->SRH Pfs DPD DPD SRH->DPD LuxS AI2_ext Extracellular AI-2 (Interconverting Isomers) DPD->AI2_ext Spontaneous Cyclization & Export LuxP LuxP AI2_ext->LuxP LsrB LsrB AI2_ext->LsrB LuxQ LuxQ (Sensor Kinase) LuxP->LuxQ Binds Phosphorelay Phosphorelay Cascade LuxQ->Phosphorelay Signal Gene Expression\n(e.g., Bioluminescence) Gene Expression (e.g., Bioluminescence) Phosphorelay->Gene Expression\n(e.g., Bioluminescence) LsrACD LsrACD Transporter LsrB->LsrACD Delivers to AI2_int Intracellular AI-2 LsrACD->AI2_int Imports AI2P P-AI-2 AI2_int->AI2P LsrK (Kinase) LsrR LsrR (Repressor) AI2P->LsrR Binds & Inactivates lsr_operon lsr Operon DNA LsrR->lsr_operon Represses Gene Expression\n(AI-2 Uptake & Processing) Gene Expression (AI-2 Uptake & Processing) lsr_operon->Gene Expression\n(AI-2 Uptake & Processing)

Caption: AI-2 synthesis and detection pathways in Vibrionaceae and Enterobacteriaceae.
Autoinducer-3 (this compound) Signaling

AI3_Signaling_Pathway cluster_synthesis This compound Synthesis (Cytoplasm) cluster_signaling This compound / Inter-kingdom Signaling (Membrane/Cytoplasm) Threonine Threonine Tdh_products Tdh Products & Abortive tRNA Synthetase Products Threonine->Tdh_products Tdh & Stress AI3 This compound (Pyrazinones) Tdh_products->AI3 Spontaneous Reactions QseC QseC (Sensor Kinase) AI3->QseC Host_Hormones Host Hormones (Epinephrine/ Norepinephrine) Host_Hormones->QseC QseB QseB (Response Regulator) QseC->QseB Phosphotransfer QseB_P QseB-P QseC->QseB_P Phosphorylates Virulence_Genes Virulence Genes (e.g., LEE operon) QseB_P->Virulence_Genes Activates Transcription

Caption: this compound synthesis and its role in the QseBC inter-kingdom signaling pathway.

Experimental Protocols

Quantifying autoinducer activity is essential for studying these systems. The methodologies rely on sensitive bacterial reporter strains.

Protocol 1: Quantification of AI-2 using the Vibrio harveyi Bioluminescence Assay
  • Preparation of Reporter Strain: Grow the V. harveyi BB170 (LuxN-, LuxS+) reporter strain overnight in an appropriate marine broth (e.g., AB medium).

  • Sample Preparation: Grow the bacterial strain of interest to the desired cell density. Pellet the cells by centrifugation and collect the cell-free supernatant, typically by passing it through a 0.22 µm filter.

  • Assay: Dilute the overnight culture of the reporter strain 1:5000 into fresh medium. Aliquot 90 µL of this diluted culture into wells of a 96-well microtiter plate.

  • Incubation: Add 10 µL of the prepared cell-free supernatant (or a control medium) to each well.

  • Measurement: Incubate the plate at 30°C with shaking. Measure luminescence (in relative light units, RLU) and optical density (OD600) every hour for several hours using a plate reader.

Protocol 2: Quantification of this compound using a LEE1::lacZ Reporter Assay
  • Preparation of Reporter Strain: Use an EHEC strain containing a LEE1 promoter-driven lacZ gene fusion (e.g., on a plasmid). Grow the reporter strain overnight in a suitable medium (e.g., DMEM) at 37°C.

  • Sample Preparation: Prepare cell-free supernatants from the bacterial strain of interest as described in Protocol 1.

  • Assay: Dilute the overnight culture of the reporter strain into fresh medium containing the prepared cell-free supernatant (typically at a 10% v/v concentration).

  • Incubation: Incubate the culture at 37°C with shaking until it reaches mid-logarithmic phase.

  • Measurement (β-Galactosidase Assay):

    • Measure the OD600 of the culture.

    • Lyse the cells (e.g., using SDS and chloroform).

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate at room temperature until a yellow color develops.

    • Stop the reaction by adding Na₂CO₃.

    • Measure the absorbance at 420 nm.

  • Data Analysis: Calculate the β-galactosidase activity in Miller Units, which normalizes the A420 reading to the incubation time and cell density (OD600).

Experimental_Workflows cluster_ai2 AI-2 Quantification Workflow cluster_ai3 This compound Quantification Workflow a1 Prepare Cell-Free Supernatant a3 Combine Supernatant with Reporter Strain a1->a3 a2 Prepare V. harveyi Reporter Strain a2->a3 a4 Incubate at 30°C a3->a4 a5 Measure Luminescence (RLU) a4->a5 b1 Prepare Cell-Free Supernatant b3 Combine Supernatant with Reporter Strain b1->b3 b2 Prepare EHEC LEE1::lacZ Reporter b2->b3 b4 Incubate at 37°C b3->b4 b5 Perform β-Galactosidase Assay (Measure A420) b4->b5

Caption: Comparative workflow for the quantification of AI-2 and this compound activity.

References

Correlating AI-3 Levels with Pathogenic Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Autoinducer-3 (AI-3) Signaling

This compound Signaling Pathway and Regulation of Virulence

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 This compound QseC QseC (Sensor Kinase) AI3->QseC Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC QseC_P QseC-P QseC->QseC_P Autophosphorylation QseB QseB (Response Regulator) QseC_P->QseB Phosphotransfer QseB_P QseB-P LEE LEE Pathogenicity Island (Virulence Genes) QseB_P->LEE Upregulation Flagella Flagellar Genes (Motility) QseB_P->Flagella Regulation Virulence_Phenotypes Pathogenic Phenotypes (Adhesion, Invasion, etc.) LEE->Virulence_Phenotypes Flagella->Virulence_Phenotypes Experimental_Workflow cluster_preparation Preparation cluster_quantification Quantification of this compound cluster_phenotype Pathogenic Phenotype Assays cluster_analysis Data Analysis and Correlation Strain_Selection Select Bacterial Strains (WT vs. Mutant) Culture_Growth Grow Bacterial Cultures Strain_Selection->Culture_Growth Supernatant_Collection Collect Culture Supernatant Culture_Growth->Supernatant_Collection Adhesion_Assay Adhesion Assay Culture_Growth->Adhesion_Assay Invasion_Assay Invasion Assay Culture_Growth->Invasion_Assay Biofilm_Assay Biofilm Assay Culture_Growth->Biofilm_Assay Toxin_Assay Toxin Production Assay Culture_Growth->Toxin_Assay AI3_Extraction This compound Extraction Supernatant_Collection->AI3_Extraction MS_Analysis Mass Spectrometry (Quantification) AI3_Extraction->MS_Analysis Correlation Correlate this compound Levels with Phenotypes MS_Analysis->Correlation Data_Comparison Compare Data (WT vs. Mutant) Adhesion_Assay->Data_Comparison Invasion_Assay->Data_Comparison Biofilm_Assay->Data_Comparison Toxin_Assay->Data_Comparison Data_Comparison->Correlation Conclusion Draw Conclusions Correlation->Conclusion

References

Studies confirming the role of AI-3 in in vivo infection models

Author: BenchChem Technical Support Team. Date: December 2025

AI-3 Signaling: A Key Virulence Regulator in EHEC

AI-2 Signaling: An Alternative Quorum Sensing Pathway

Comparative In Vivo Performance of this compound and AI-2 Signaling Mutants

Quorum Sensing System Bacterial Strain Gene Mutant Animal Model Key In Vivo Metric Wild-Type Result Mutant Result Fold Change/Significance Reference
This compound Signaling (LEE) EHEC O157:H7 (strain 905)ΔeaeInfant RabbitIntestinal Colonization (CFU/g)~1 x 108<1 x 103>10,000-fold decrease (P < 0.05)[5]
This compound Signaling (LEE) EHEC O157:H7 (strain 905)ΔtirInfant RabbitIntestinal Colonization (CFU/g)~1 x 108<1 x 103>10,000-fold decrease (P < 0.05)[5]
AI-2 Signaling APEC (strain APEC94)ΔlsrDuckLD501.2 x 108 CFU3.5 x 1010 CFU294-fold increase[3][4]
AI-2 Signaling APEC (strain APEC94)ΔlsrDuckBacterial Load in Blood (CFU/mL) at 24h~1 x 106~1 x 103~1,000-fold decrease (P < 0.0001)[3][4]
AI-2 Signaling APEC (strain APEC94)ΔlsrDuckBacterial Load in Liver (CFU/g) at 24h~1 x 107~1 x 104~1,000-fold decrease (P < 0.0001)[3][4]

Experimental Protocols

Infant Rabbit Model for EHEC Infection (this compound Signaling)

This protocol is based on the methodology described by Ritchie et al. (2003).[5]

  • Bacterial Strains and Growth Conditions: EHEC O157:H7 strain 905 and its isogenic Δeae and Δtir mutants were grown overnight in Luria-Bertani (LB) broth.

  • Animal Model: 3-day-old infant New Zealand White rabbits were used.

  • Infection Procedure: Rabbits were inoculated intragastrically with approximately 1 x 109 CFU of the respective EHEC strain in 1 ml of PBS using a sterile catheter.

  • Quantification of Intestinal Colonization: At 3 days post-infection, rabbits were euthanized, and sections of the proximal and distal colon were excised. The tissues were homogenized in sterile PBS, and serial dilutions were plated on sorbitol MacConkey agar to enumerate EHEC CFU.

  • Histopathological Analysis: Colonic tissues were fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. Sections were scored for pathological changes, including heterophil infiltration and epithelial damage.

Duck Model for APEC Infection (AI-2 Signaling)

This protocol is based on the methodology described by Li et al. (2019).[3][4]

  • Bacterial Strains and Growth Conditions: Avian pathogenic E. coli (APEC) strain APEC94 and its isogenic Δlsr mutant were grown in LB broth.

  • Animal Model: 5-day-old Cherry Valley ducks were used.

  • Determination of LD50: Groups of ducks were intramuscularly injected with serial dilutions of the bacterial cultures. The 50% lethal dose (LD50) was calculated after 7 days of observation.

  • Bacterial Load in Organs: Ducks were infected intramuscularly with 1 x 108 CFU of the respective APEC strain. At 24 hours post-infection, blood, liver, spleen, and kidney samples were collected. The organs were homogenized, and serial dilutions were plated on brilliant green agar to determine the bacterial load.

Visualizing the Signaling Pathways and Experimental Workflows

AI3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 This compound QseC QseC AI3->QseC Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC QseB QseB QseC->QseB Phosphorylation LEE_genes LEE Genes QseB->LEE_genes Activation Virulence_Factors Virulence Factors (T3SS, Effectors) LEE_genes->Virulence_Factors Expression

This compound/Epinephrine/Norepinephrine Signaling Pathway in EHEC.

AI2_Signaling_Pathway cluster_cytoplasm Cytoplasm AI2 AI-2 LsrACDB LsrACDB Transporter AI2->LsrACDB LsrK LsrK AI2_P AI-2-P LsrACDB->AI2_P LsrK->AI2_P Phosphorylation LsrR LsrR (Repressor) AI2_P->LsrR Inactivation Virulence_Genes Virulence Genes AI2_P->Virulence_Genes Regulation lsr_operon lsr operon LsrR->lsr_operon Repression lsr_operon->LsrACDB Expression

AI-2 Signaling Pathway in E. coli.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_analysis Analysis Bacteria Bacterial Culture (Wild-Type & Mutant) Inoculation Inoculation (Intragastric or Intramuscular) Bacteria->Inoculation Animal_Model Animal Model (Infant Rabbit or Duck) Animal_Model->Inoculation Colonization Quantify Bacterial Load (CFU counts) Inoculation->Colonization Pathology Assess Pathology (Histopathology) Inoculation->Pathology Survival Monitor Survival (LD50) Inoculation->Survival

General Experimental Workflow for In Vivo Infection Models.

References

Unveiling the Bacterial Transcriptome: A Comparative Guide to Gene Expression in the Presence of Autoinducer-3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Data Presentation: Transcriptomic Response to AI-3

Gene/Operon Function Expected Change in Presence of this compound Fold Change (Illustrative) Reference
LEE1 (ler)Master regulator of the Locus of Enterocyte EffacementUpregulated> 2.0
LEE2 (espA, espD, espB)Type III secretion system (T3SS) componentsUpregulated> 2.0
LEE3 (espF, espH, espG)T3SS effector proteinsUpregulated> 2.0
LEE4 (sepL, espB)T3SS components and effectorsUpregulated> 2.0
LEE5 (tir, eae)T3SS translocated receptor and intiminUpregulated> 2.0
flhDCMaster regulator of flagellar biosynthesisUpregulated> 1.5[1]
fliCFlagellinUpregulated> 1.5[1]
stx2aShiga toxin 2a subunitUpregulatedVariable[2][3]

Note: This table is a hypothetical representation based on qualitative and targeted gene expression data from the cited literature. A global RNA-seq analysis would provide a more comprehensive list of upregulated and downregulated genes.

Signaling Pathways and Experimental Workflows

AI3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AI3 This compound QseC QseC (Sensor Kinase) AI3->QseC Epi_NE Epinephrine/ Norepinephrine Epi_NE->QseC QseE QseE (Sensor Kinase) Epi_NE->QseE QseB QseB (Response Regulator) QseC->QseB P QseF QseF (Response Regulator) QseC->QseF P QseE->QseF P Virulence_Genes Virulence Gene Expression (LEE, Flagella, etc.) QseB->Virulence_Genes Activates QseF->Virulence_Genes Activates

This compound and host hormone signaling pathway in bacteria.

RNASeq_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatics Analysis Culture_Control Bacterial Culture (Absence of this compound) RNA_Isolation Total RNA Isolation Culture_Control->RNA_Isolation Culture_Treatment Bacterial Culture (Presence of this compound) Culture_Treatment->RNA_Isolation rRNA_Depletion rRNA Depletion RNA_Isolation->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Annotation & Pathway Analysis DEA->Functional_Analysis

A typical experimental workflow for comparative transcriptomics.

Experimental Protocols

Bacterial Culture and this compound Treatment

Materials:

  • Bacterial strain of interest (e.g., EHEC O157:H7)

  • Luria-Bertani (LB) broth or other appropriate growth medium

  • Autoinducer-3 (synthetic or purified)

  • Spectrophotometer

  • Shaking incubator

Protocol:

  • Inoculate a single colony of the bacterial strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh LB broth.

  • Grow the culture at 37°C with shaking, monitoring the optical density at 600 nm (OD600).

  • When the culture reaches the mid-exponential growth phase (OD600 ≈ 0.4-0.6), split the culture into two flasks:

  • Continue to incubate both cultures under the same conditions for a defined period (e.g., 1-2 hours) to allow for transcriptional changes to occur.

  • Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Immediately proceed to RNA isolation or flash-freeze the cell pellets in liquid nitrogen and store at -80°C.

Total RNA Isolation and rRNA Depletion

Objective: To isolate high-quality total RNA from bacterial pellets and remove ribosomal RNA, which constitutes the majority of total RNA.

Materials:

  • RNA isolation kit (e.g., QIAGEN RNeasy Mini Kit, Zymo Research Direct-zol RNA Miniprep)

  • Lysozyme

  • DNase I

  • rRNA removal kit (e.g., Illumina Ribo-Zero Plus rRNA Depletion Kit)

  • Ethanol (molecular biology grade)

  • Nuclease-free water

Protocol:

  • Resuspend the bacterial cell pellet in a lysis buffer containing lysozyme to degrade the cell wall.

  • Homogenize the lysate according to the RNA isolation kit manufacturer's protocol.

  • Perform on-column DNase I digestion to remove contaminating genomic DNA.

  • Elute the total RNA in nuclease-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8.0).

  • Proceed with ribosomal RNA depletion using a commercially available kit following the manufacturer's instructions. This step is critical for enriching the mRNA fraction for sequencing.

RNA-seq Library Preparation and Sequencing

Objective: To convert the rRNA-depleted RNA into a cDNA library suitable for high-throughput sequencing.

Materials:

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)

  • Reverse transcriptase

  • DNA polymerase

  • Adapters for sequencing

  • PCR reagents

Protocol:

  • Fragment the rRNA-depleted RNA to the desired size.

  • Synthesize the first strand of cDNA using reverse transcriptase and random primers.

  • Synthesize the second strand of cDNA, incorporating dUTP to maintain strand information.

  • Perform end-repair and A-tailing of the double-stranded cDNA fragments.

  • Ligate sequencing adapters to the cDNA fragments.

  • Amplify the library using PCR to generate a sufficient quantity for sequencing.

  • Purify the final library and assess its quality and concentration.

  • Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatics Analysis

Objective: To process the raw sequencing data to identify differentially expressed genes.

Software:

  • FastQC (for quality control)

  • Trimmomatic or similar (for adapter and quality trimming)

  • STAR or HISAT2 (for mapping reads to a reference genome)

  • featureCounts or HTSeq (for quantifying gene expression)

  • DESeq2 or edgeR (for differential expression analysis)

Pipeline:

  • Quality Control: Assess the raw sequencing reads for quality using FastQC.

  • Trimming: Remove adapter sequences and low-quality bases from the reads.

  • Mapping: Align the trimmed reads to the reference genome of the bacterial strain.

  • Quantification: Count the number of reads that map to each annotated gene.

  • Functional Annotation: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Aluminum Iodide (AI-3)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of Aluminum Iodide (AlI₃), a corrosive and water-reactive solid. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions:

Aluminum Iodide is a hazardous substance that requires careful handling in a controlled laboratory environment. It is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2][3] A key hazardous property is its violent reaction with water.[1][3] Therefore, it is imperative to prevent contact with moisture.

Before handling Aluminum Iodide, always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., butyl rubber)

  • Safety goggles and a face shield

  • A lab coat or chemical-resistant apron

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Spill Management Protocol

In the event of a spill, it is crucial to avoid panic and follow a pre-determined spill response plan.

Key Experimental Protocols:

Small Spill Cleanup:

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Dry Conditions: Do not use water or any aqueous solutions to clean the spill, as this will cause a violent reaction.[2][3]

  • Gentle Removal: Carefully sweep or scoop the solid material using non-sparking tools and place it into a dry, sealable, and appropriately labeled waste container.[5]

  • Decontamination: Wipe the spill area with a dry cloth. If necessary, a non-reactive solvent (consult the SDS for compatible materials) can be used for final cleaning, followed by thorough drying.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., cloths, scoops) must be disposed of as hazardous waste.

Large Spill Response:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify the designated emergency response team or Environmental Health and Safety (EHS) office.

  • Ventilation: If it is safe to do so, ensure the area is well-ventilated.

  • Do Not Attempt to Clean: A large spill of Aluminum Iodide requires specialized handling by trained professionals.

Proper Disposal Procedures

The disposal of Aluminum Iodide must be conducted in strict accordance with local, state, national, and international regulations.[2] Under no circumstances should Aluminum Iodide be disposed of down the drain or in regular trash.[6]

Step-by-Step Disposal Plan:

  • Containerization: Place the waste Aluminum Iodide in its original container if possible, or in a clearly labeled, dry, and sealable container made of a compatible material. The container must be in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name ("Aluminum Iodide"), concentration, and any other information required by your institution's waste management program.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, especially water and other reactive chemicals.[6]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified and approved waste disposal contractor.[1][3][5] These contractors are equipped to handle and treat reactive chemical waste safely.

Quantitative Data Summary
PropertyValueSource
Physical StateSolid[1]
AppearanceRed-brown[1]
Melting Point191 °C / 375.8 °F[1]
Boiling Point360 °C / 680 °F[1]
Water ReactivityReacts violently[1][3]

Visualizing Safety and Disposal Workflows

To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes for handling and disposing of Aluminum Iodide.

G Figure 1: AI-3 Spill Response Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major isolate Isolate Area small_spill->isolate evacuate Evacuate Area large_spill->evacuate dry_cleanup Use Dry Cleanup Method (No Water!) isolate->dry_cleanup containerize Containerize Waste dry_cleanup->containerize decontaminate Decontaminate Area containerize->decontaminate alert Alert EHS/Emergency Response evacuate->alert

G Figure 2: this compound Disposal Pathway start Unwanted this compound container Secure in Labeled, Dry Container start->container storage Store in Designated Hazardous Waste Area container->storage segregate Segregate from Incompatible Materials storage->segregate disposal_request Request Pickup from Certified Waste Disposal segregate->disposal_request transport Professional Transport and Disposal disposal_request->transport end Proper Disposal Complete transport->end

By strictly following these procedures, laboratory personnel can ensure the safe handling and disposal of Aluminum Iodide, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and Environmental Health and Safety department for any questions or concerns.

References

Personal protective equipment for handling AI-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1-Chloro-6,7-dihydro-6,6-dimethyl-3-(methylsulfonyl)-benzo[c]thiophen-4(5H)-one
CAS Number 882288-28-0
Molecular Formula C₁₁H₁₃ClO₃S₂
Molecular Weight 292.8 g/mol
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol
Storage Store at +4°C

Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes of solutions containing AI-3, which could cause eye irritation.[1][2]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use. - Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. - Clothing: Long pants and closed-toe shoes are required.To prevent skin contact, as the compound may be harmful if it comes in contact with the skin.[2][3] A lab coat provides a removable barrier in case of a spill.[3]
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary, requiring enrollment in a respiratory protection program.To avoid inhalation of any aerosols or dust of the compound, which may cause respiratory irritation.[1][3]

Operational and Disposal Plan

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving and Inspection: Inspect container for damage in a well-ventilated area. B Storage: Store at +4°C in a dry, well-ventilated area away from oxidizing agents. A->B Secure Storage C PPE and Safety Check: Don all required PPE. Ensure safety shower and eyewash are accessible. B->C Pre-Experiment Setup D Preparation for Use: Prepare all equipment within a certified chemical fume hood. C->D Begin Experiment E Handling and Use: Conduct all manipulations inside the fume hood. Use the smallest amount necessary. D->E Chemical Handling F Decontamination: Thoroughly decontaminate all work surfaces and equipment. E->F Post-Experiment G Waste Collection: Collect all chemical waste and contaminated disposables in a labeled hazardous waste container. F->G Waste Segregation H Final Disposal: Dispose of hazardous waste according to institutional and local regulations. G->H Final Step

Detailed Experimental Protocol:

  • Receiving and Inspection: Upon receiving the compound, inspect the container for any signs of damage or leaks in a well-ventilated area.

  • Storage: Store the container at +4°C in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1] Ensure the container is tightly sealed.

  • Preparation for Use:

    • Before handling, put on all required PPE as detailed in the table above.

    • Ensure that a safety shower and an eyewash station are easily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents within a certified chemical fume hood to minimize the time the container is open.[3]

  • Handling and Use:

    • Use the smallest amount of the chemical necessary for the experiment to minimize waste.

    • Keep the container tightly sealed when not in use.[3]

  • Post-Handling and Decontamination:

  • Disposal Plan:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.